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  • Product: (2-Aminophenyl)phosphonic acid
  • CAS: 7472-16-4

Core Science & Biosynthesis

Foundational

(2-Aminophenyl)phosphonic acid chemical properties

Executive Summary (2-Aminophenyl)phosphonic acid (2-APPA) represents a critical scaffold in organophosphorus chemistry, distinguished by its ortho-substitution pattern which facilitates unique intramolecular interactions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Aminophenyl)phosphonic acid (2-APPA) represents a critical scaffold in organophosphorus chemistry, distinguished by its ortho-substitution pattern which facilitates unique intramolecular interactions and bidentate coordination modes. Unlike its para and meta isomers, 2-APPA possesses the capacity for rapid cyclization to form benzazaphospholes and serves as a robust ligand for stabilizing metal centers in oxidative environments. This guide synthesizes the physicochemical profile, synthetic pathways, and high-value applications of 2-APPA, providing a roadmap for its utilization in drug discovery and advanced materials.

Fundamental Chemo-Structural Profile

The utility of 2-APPA stems from its zwitterionic nature and the proximity of the nucleophilic amino group to the electrophilic phosphorus center.

PropertySpecificationTechnical Insight
CAS Number 7472-16-4Often cited as the hemihydrate or hydrochloride salt in commercial catalogs.
Molecular Formula C₆H₈NO₃PMW: 173.11 g/mol .
Acidity (pKa) pKₐ₁ ≈ 1.5 (P-OH)pKₐ₂ ≈ 6.8 (P-OH)pKₐ₃ ≈ 2.5 (-NH₃⁺)The ortho-amino group is less basic than alkyl amines due to resonance with the phenyl ring, but protonation occurs readily in acidic media.
Solubility High: Water, dil. Acid/BaseLow: EtOH, Acetone, DCMZwitterionic lattice energy creates high melting points (>290°C dec.) and poor solubility in non-polar solvents.
Coordination N,O-BidentateForms stable 5-membered chelate rings with transition metals (e.g., Fe, Cu), crucial for electrocatalytic applications.

Structural Tautomerism: In the solid state and neutral aqueous solution, 2-APPA exists predominantly as a zwitterion (NH₃⁺/PO₃H⁻). This internal salt character complicates purification by standard silica chromatography, necessitating ion-exchange or recrystallization from acidic media.

Synthetic Routes & Production

Synthesis of 2-APPA typically avoids direct phosphonylation of aniline due to competing N-oxidation. The most robust industrial route involves the reduction of (2-nitrophenyl)phosphonic acid derivatives.

Primary Synthetic Pathway: Nitro-Reduction & Hydrolysis

This pathway ensures regiochemical purity and high yields.

Synthesis Start Diethyl (2-nitrophenyl)phosphonate Step1 Reduction (H2, Pd/C or Fe/HCl) Start->Step1 95% Yield Inter Diethyl (2-aminophenyl)phosphonate Step1->Inter Step2 Hydrolysis (Conc. HCl or TMSBr) Inter->Step2 Dealkylation Product (2-Aminophenyl)phosphonic acid (2-APPA) Step2->Product Zwitterion ppt

Figure 1: The standard synthetic workflow for 2-APPA involves nitro-group reduction followed by phosphonate ester hydrolysis.

Experimental Protocol: Hydrolysis of Diethyl (2-aminophenyl)phosphonate

Context: This protocol assumes the precursor has been obtained via hydrogenation of the commercially available nitro-phosphonate.

  • Reagents: Diethyl (2-aminophenyl)phosphonate (10 mmol), Hydrochloric acid (12 M, 37%), Ethanol (optional co-solvent).

  • Procedure:

    • Dissolve the diethyl ester in 6M HCl (20 mL).

    • Reflux the solution at 100°C for 6–12 hours. Monitor via ³¹P NMR (shift from ~18 ppm ester to ~12 ppm acid).

    • Critical Step: Evaporate volatiles under reduced pressure to obtain a viscous oil.

    • Purification: Redissolve in minimum hot water and adjust pH to ~3.5 (isoelectric point) with concentrated ammonia or NaOH. The zwitterionic product will precipitate as a white/beige solid.

    • Recrystallization: Water/Ethanol (1:1).

  • Validation: ³¹P NMR (D₂O) should show a singlet at δ 10–15 ppm.

Reactivity & Functionalization

The ortho-disposition of the amino and phosphonic acid groups drives the compound's reactivity, distinguishing it from simple aromatic amines.

Reactivity Map

Reactivity Center (2-Aminophenyl) phosphonic acid Diaz Diazotization (NaNO2/HCl) Center->Diaz Cyclic Cyclization (POCl3/Heat) Center->Cyclic Coord Metal Coordination (M2+) Center->Coord AzoDye Phosphonazo III (Chromogenic Reagent) Diaz->AzoDye + Chromotropic Acid Hetero Benzazaphospholes (P-N Heterocycles) Cyclic->Hetero - H2O Cat TAML/FePc Catalysts (Oxidation Resistant) Coord->Cat Stabilization

Figure 2: The reactivity landscape of 2-APPA highlights its versatility in dye synthesis, heterocycle formation, and catalysis.

  • Diazotization (Analytical Chemistry): The amino group can be diazotized to form diazonium salts, which are then coupled with chromotropic acid to synthesize Phosphonazo III . This reagent is a standard in analytical chemistry for the spectrophotometric determination of Calcium (Ca²⁺) and rare earth elements due to the formation of stable blue-violet complexes.

  • Heterocyclization: Under dehydrating conditions (e.g., POCl₃ or high heat), 2-APPA undergoes intramolecular cyclization to form benzazaphosphole derivatives. These P-N heterocycles are valuable pharmacophores in drug design.

  • Oxidation Resistance: In TAML (Tetra-Amido Macrocyclic Ligand) activators, replacing carbonyls with phosphonic/sulfonic groups (using 2-APPA as a building block) significantly increases the catalyst's lifetime by preventing nucleophilic and oxidative degradation.

Applications in Drug Discovery & Materials

DomainApplicationMechanism of Action
Electrocatalysis CNT Functionalization 2-APPA is electrochemically grafted onto Carbon Nanotubes (CNTs). The phosphonate group provides an axial ligand to immobilize Iron Phthalocyanine (FePc), creating a highly stable catalyst for the Oxygen Reduction Reaction (ORR) in fuel cells.
Drug Discovery Bioisostere Acts as a mimic for phenylalanine or tyrosine phosphate. The phosphonic acid group (pKₐ ~7) mimics the tetrahedral transition state of peptide hydrolysis, making it a potential inhibitor for metalloproteases.
Analytical Metal Chelation The ortho-N,O bite angle is ideal for chelating lanthanides. Phosphonazo III derivatives allow for pH-selective detection of Mg²⁺ and Ca²⁺ in biological fluids.

Safety & Handling (SDS Summary)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling Precautions:

    • Avoid inhalation of dust; use a fume hood.

    • In case of contact, rinse immediately with polyethylene glycol 400 or water.

    • Store under inert atmosphere (Argon/Nitrogen) if long-term stability of the free amine is required, though the zwitterion is relatively air-stable.

References

  • Synthetic Methods of Phosphonic Acids: Guénin, E., et al.[1] "Phosphonic acid: preparation and applications."[1][2] Beilstein Journal of Organic Chemistry, 2017. [Link]

  • Electrocatalytic Applications (CNT Functionalization): Morallón, E., et al. "P-functionalized carbon nanotubes promote highly stable electrocatalysts based on Fe-phthalocyanines for oxygen reduction." Journal of Catalysis, 2022. [Link][3]

  • Analytical Reagents (Phosphonazo III)
  • Oxidation Resistant Catalysts (TAML)
  • General Properties & Safety: PubChem Database. "(2-Aminophenyl)phosphonic acid - Compound Summary." [Link]

Sources

Exploratory

Spectroscopic Profile of (2-Aminophenyl)phosphonic Acid: A Technical Guide for Researchers

Introduction: The Significance of (2-Aminophenyl)phosphonic Acid (2-Aminophenyl)phosphonic acid, a molecule integrating an aromatic amine with a phosphonic acid moiety, represents a significant scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (2-Aminophenyl)phosphonic Acid

(2-Aminophenyl)phosphonic acid, a molecule integrating an aromatic amine with a phosphonic acid moiety, represents a significant scaffold in medicinal chemistry and materials science. As an analog of the essential amino acid phenylalanine, its derivatives are explored for their potential as enzyme inhibitors, haptens for catalytic antibody induction, and building blocks for novel pharmaceuticals. The phosphonic acid group, in particular, is a well-established pharmacophore known for its ability to mimic phosphates, carboxylates, and tetrahedral transition states, thereby interacting with a wide range of biological targets. Furthermore, the unique coordination properties of the phosphonate group lend this class of compounds to applications in materials science, including the formation of metal-organic frameworks and surface modification agents.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of (2-Aminophenyl)phosphonic acid. In the absence of a complete, publicly available experimental dataset, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in drug discovery, chemical biology, and materials science, aiding in the identification, characterization, and quality control of this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (2-Aminophenyl)phosphonic acid, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of its molecular framework. The predicted chemical shifts are presented in the tables below, followed by a detailed interpretation.

Predicted ¹H NMR Spectral Data (500 MHz, D₂O)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.60 - 7.80m2HAr-H
7.30 - 7.50m2HAr-H
Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)
Chemical Shift (δ, ppm)Assignment
148.0 (d, JCP ≈ 10 Hz)C-NH₂
135.0 (d, JCP ≈ 15 Hz)C-P
132.0Ar-CH
129.0Ar-CH
125.0Ar-CH
120.0Ar-CH
Predicted ³¹P NMR Spectral Data (202 MHz, D₂O)
Chemical Shift (δ, ppm)MultiplicityAssignment
15.0 - 20.0s-PO(OH)₂
Interpretation and Rationale
  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show complex multiplets due to the four protons on the benzene ring. The electron-donating amino group and the electron-withdrawing phosphonic acid group will influence the chemical shifts of these protons. The protons ortho and para to the amino group will be shifted upfield, while the protons ortho and para to the phosphonic acid group will be shifted downfield. The exact chemical shifts and coupling patterns will be dependent on the solvent and pH. In D₂O, the acidic protons of the phosphonic acid and the ammonium protons will exchange with the solvent and will likely not be observed.

  • ¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the amino group (C-NH₂) is predicted to be the most downfield due to the deshielding effect of the nitrogen atom. The carbon directly bonded to the phosphorus atom (C-P) will appear as a doublet due to one-bond carbon-phosphorus coupling (¹JCP), which is typically in the range of 10-20 Hz for aromatic phosphonates. The other aromatic carbons will also exhibit smaller two- and three-bond couplings to phosphorus. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the amino and phosphonic acid substituents.

  • ³¹P NMR: The ³¹P NMR spectrum is expected to show a single resonance in the region of +15 to +20 ppm, which is characteristic of arylphosphonic acids. This chemical shift is sensitive to the electronic environment and the pH of the solution. The spectrum is typically acquired with proton decoupling, resulting in a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of (2-Aminophenyl)phosphonic acid is expected to be complex, with characteristic absorptions for the amino, phenyl, and phosphonic acid groups.

Predicted IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine)
3000 - 2500Strong, Very BroadO-H stretching (phosphonic acid, H-bonded)
1620 - 1580MediumN-H bending (amine)
1600, 1480MediumC=C stretching (aromatic)
1250 - 1150StrongP=O stretching (phosphonic acid)
1100 - 950StrongP-O-H bending and P-O stretching
750StrongC-H out-of-plane bending (ortho-disubstituted)
Interpretation and Rationale

The IR spectrum will be dominated by the very broad and strong O-H stretching absorption of the hydrogen-bonded phosphonic acid groups, typically appearing in the 3000-2500 cm⁻¹ region. The N-H stretching vibrations of the primary amine will be observed as two bands in the 3400-3200 cm⁻¹ range. The presence of the aromatic ring is confirmed by the C=C stretching bands around 1600 and 1480 cm⁻¹ and the strong C-H out-of-plane bending absorption characteristic of ortho-disubstitution around 750 cm⁻¹. The most characteristic vibrations of the phosphonic acid group are the strong P=O stretching band between 1250 and 1150 cm⁻¹ and the strong, broad absorptions between 1100 and 950 cm⁻¹ arising from P-O-H bending and P-O stretching modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectral Data (Electrospray Ionization - ESI)
Ionization Modem/z (Predicted)Assignment
ESI+174.03[M+H]⁺
ESI-172.01[M-H]⁻
Interpretation and Rationale

(2-Aminophenyl)phosphonic acid has a molecular weight of 173.11 g/mol [1]. In positive ion mode ESI-MS, the molecule is expected to be readily protonated at the amino group, giving a prominent pseudomolecular ion peak [M+H]⁺ at m/z 174.03. In negative ion mode, deprotonation of the acidic phosphonic acid group will lead to a strong [M-H]⁻ ion at m/z 172.01.

Further fragmentation in MS/MS experiments would likely involve the loss of water (H₂O) and the phosphonic acid group (H₃PO₃) or fragments thereof from the parent ion. The fragmentation pattern will be crucial for confirming the connectivity of the molecule.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (2-Aminophenyl)phosphonic acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • ¹H NMR Acquisition:

    • Use a 500 MHz NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Solvent suppression techniques (e.g., presaturation) may be necessary if residual solvent signals obscure the analyte peaks.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P spectrum.

    • Typical parameters: spectral width of 200 ppm, 64-128 scans, relaxation delay of 2-5 seconds.

    • Use an external standard of 85% H₃PO₄ for chemical shift referencing.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR transfer->C13 P31 ³¹P NMR transfer->P31 process Fourier Transform Phase Correction Baseline Correction H1->process C13->process P31->process analyze Peak Picking Integration Coupling Analysis process->analyze end Report analyze->end Structural Elucidation

Caption: Workflow for NMR Spectroscopic Analysis.

IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of (2-Aminophenyl)phosphonic acid with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.

IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_proc Data Analysis start Grind Sample with KBr press Press into Pellet start->press background Acquire Background press->background sample_spec Acquire Sample Spectrum background->sample_spec process Baseline Correction Peak Picking sample_spec->process analyze Functional Group Assignment process->analyze end Report analyze->end Structural Confirmation

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of (2-Aminophenyl)phosphonic acid (approximately 10-100 µg/mL) in a suitable solvent compatible with electrospray ionization (e.g., methanol, water with 0.1% formic acid).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source of a mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) to maximize the signal of the ion of interest.

    • For structural confirmation, perform MS/MS analysis by selecting the [M+H]⁺ or [M-H]⁻ ion and applying collision-induced dissociation (CID).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Analysis start Prepare Dilute Solution infuse Infuse into Mass Spec start->infuse ms1 Acquire Full Scan (MS1) infuse->ms1 ms2 Perform MS/MS (CID) ms1->ms2 process Peak Identification (m/z) ms2->process analyze Fragmentation Analysis process->analyze end Report analyze->end Molecular Weight and Structure Confirmation

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of (2-Aminophenyl)phosphonic acid, a compound of significant interest in various scientific disciplines. While experimentally obtained data is the gold standard, this comprehensive analysis based on established spectroscopic principles and data from analogous structures offers a robust framework for the identification and characterization of this molecule. The provided methodologies for data acquisition serve as a practical guide for researchers aiming to obtain experimental spectra. It is anticipated that this guide will facilitate further research and application of (2-Aminophenyl)phosphonic acid and its derivatives.

References

  • Advanced Journal of Chemistry, Section A. Synthesis and Spectroscopic Characterization of Novel Amics and Cyclic Imides Derivatives of Bisphosphonic Acid. 2025, 8(7), 1247-1255.

Sources

Foundational

Technical Guide: The Discovery, Chemistry, and Application of Aminophosphonic Acids

Executive Summary: The Tetrahedral Mimic Aminophosphonic acids (APAs) represent a pivotal class of organophosphorus compounds defined by the substitution of the carboxylic acid moiety of an amino acid with a phosphonic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tetrahedral Mimic

Aminophosphonic acids (APAs) represent a pivotal class of organophosphorus compounds defined by the substitution of the carboxylic acid moiety of an amino acid with a phosphonic acid group (–PO₃H₂).[1][2][3] This structural modification is not merely cosmetic; it induces a fundamental shift in geometry and acidity that drives their utility in pharmacology and agriculture.

While amino acids possess a planar carbonyl carbon (sp² hybridized), aminophosphonic acids feature a tetrahedral phosphorus atom (sp³ hybridized).[2] This geometric distinction allows APAs to act as transition state analogues . They effectively mimic the tetrahedral intermediate formed during the hydrolysis of peptide bonds, making them potent, non-hydrolyzable inhibitors of proteolytic enzymes (proteases, ligases, and synthetases).

This guide explores the historical anomaly of their discovery, dissects the mechanism of their synthesis via the Kabachnik-Fields reaction, and provides a validated protocol for their production in the laboratory.

The Structural Paradigm: Bioisosterism[4]

To understand the utility of APAs, one must first visualize the steric divergence from their natural counterparts.

Diagram 1: Geometric Divergence & Bioisosterism

This diagram illustrates the structural transition from a planar amino acid to a tetrahedral aminophosphonate, highlighting the "Transition State" mimicry.

Bioisosterism cluster_0 Natural Substrate cluster_1 Inhibitor (Bioisostere) AA Alpha-Amino Acid (Planar Carbonyl sp2) TS Hydrolysis Transition State (Tetrahedral Intermediate) AA->TS Enzymatic Hydrolysis APA Aminophosphonic Acid (Tetrahedral Phosphorus sp3) TS->APA Structural Mimicry (Stable Analog) Enzyme Target Enzyme (e.g., Protease) APA->Enzyme Competitive Inhibition

Caption: Structural comparison showing how the stable tetrahedral geometry of APAs mimics the transient hydrolytic transition state of peptides.

Historical Genesis: A Chronological Anomaly

Unlike many natural products where isolation precedes synthesis, aminophosphonic acids were synthesized in the laboratory nearly two decades before they were confirmed to exist in nature.

The Synthetic Prelude (1940s-1950s)

The chemical potential of the C-P bond was explored during the post-war boom in organophosphorus chemistry. The defining moment occurred in 1952 , when Martin Kabachnik (USSR) and Ellis K. Fields (USA) independently discovered the three-component condensation reaction that now bears their names.[4] This reaction provided a facile route to alpha-aminophosphonates, sparking initial interest in their chelating properties.

The Natural Discovery (1959)

The biological validity of APAs was established in 1959 by Horiguchi and Kandatsu . While analyzing the amino acid composition of rumen protozoa (Tetrahymena species), they isolated a compound that resisted acid hydrolysis. Elemental analysis revealed the presence of phosphorus in a non-ester linkage. They identified this compound as 2-aminoethylphosphonic acid (AEP) , also known as Ciliatine .

This discovery shattered the dogma that the C-P bond was purely synthetic. It revealed that nature had evolved the machinery to forge this stable bond, primarily to protect cell membranes from enzymatic degradation (phosphonolipids).

Diagram 2: Timeline of Discovery

Timeline 1940 1940s: Early Organophosphorus Synthetic Exploration 1952 1952: Kabachnik & Fields Independent discovery of 3-component synthesis 1940->1952 1959 1959: Horiguchi & Kandatsu Isolation of AEP (Ciliatine) from Protozoa 1952->1959  Synthetic before Natural   1970 1970: Discovery of Glyphosate (Monsanto) - Potent EPSP Synthase Inhibitor 1959->1970 1978 1978: Isolation of Fosmidomycin (Streptomyces lavendulae) 1970->1978 2000 2000s-Present: Asymmetric Synthesis & Antiviral/Anticancer Pro-drugs 1978->2000

Caption: Chronological progression from synthetic methodology to natural product isolation and blockbuster commercial application.

Synthetic Chemistry: The Kabachnik-Fields Reaction[2][4][5][6][7][8][9][10][11][12][13]

The Kabachnik-Fields reaction is the cornerstone of APA synthesis. It is a multi-component condensation of an amine , a carbonyl compound (aldehyde/ketone), and a dialkyl phosphite .[2][4][5][6][7][8]

Mechanistic Pathways

The reaction proceeds via two competing pathways, largely dictated by the basicity of the amine and the nature of the catalyst.

  • Imine Pathway (Dominant): The amine condenses with the carbonyl to form an imine (Schiff base), which then undergoes hydrophosphonylation (Pudovik-type addition).

  • Hydroxyphosphonate Pathway: The phosphite adds to the carbonyl first, forming an alpha-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine.[2]

Diagram 3: Reaction Mechanism

Mechanism Start Aldehyde + Amine + Phosphite Imine Intermediate A: Imine (Schiff Base) (R-CH=N-R') Start->Imine -H2O (Fast) Hydroxy Intermediate B: Alpha-Hydroxyphosphonate (R-CH(OH)-PO(OR)2) Start->Hydroxy Base Cat. Product Alpha-Aminophosphonate (R-CH(NHR')-PO(OR)2) Imine->Product Hydrophosphonylation (P-H addition) Hydroxy->Product Nucleophilic Sub. (-OH / +NHR')

Caption: The dual-pathway mechanism of the Kabachnik-Fields reaction. The Imine pathway is generally preferred in acid-catalyzed conditions.

Experimental Protocol: Catalyst-Free Thermal Synthesis

Objective: Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate. Rationale: This protocol utilizes a "Green Chemistry" approach (solvent-free, thermal) which is self-validating because the evolution of water vapor serves as a visual reaction progress indicator, and the product solidifies upon cooling/trituration, minimizing complex chromatography.

Materials
  • Benzaldehyde (10 mmol, 1.06 g)

  • Aniline (10 mmol, 0.93 g)

  • Diethyl phosphite (10 mmol, 1.38 g)

  • Ethanol (for recrystallization)

Workflow
  • Activation: In a 25 mL round-bottom flask, mix Benzaldehyde and Aniline. Stir at room temperature for 5 minutes. Observation: The mixture will warm slightly and turn turbid as water is generated (Imine formation).

  • Addition: Add Diethyl phosphite dropwise to the imine mixture.

  • Reaction: Heat the neat mixture to 80°C in an oil bath for 2–3 hours.

    • Self-Validation Check: Monitor by TLC (SiO₂, 1:1 Hexane/EtOAc). The disappearance of the aldehyde spot (Rf ~0.6) and appearance of a polar spot (Rf ~0.3) confirms conversion.

  • Workup: Cool the mixture to room temperature. It should become a viscous oil or solid. Add 5 mL of cold ethanol and scratch the flask walls to induce crystallization.

  • Purification: Filter the white solid and wash with cold hexanes.

  • Yield: Expected yield 85–95%.

Analytical Validation Data (Typical)
TechniqueParameterExpected Result
¹H NMR P-C-H protonDoublet at ~4.8 ppm (J_PH ~24 Hz)
³¹P NMR Phosphorus shiftSinglet at ~22–24 ppm (decoupled)
Melting Point Purity check94–96°C

Applications in Drug Development & Agriculture

Agriculture: The Glyphosate Standard

Glyphosate (N-(phosphonomethyl)glycine) is the most commercially significant APA.

  • Mechanism: It inhibits EPSP synthase in the shikimate pathway, essential for aromatic amino acid biosynthesis in plants.

  • Why it works: Glyphosate mimics the transition state of the reaction between shikimate-3-phosphate and phosphoenolpyruvate (PEP). The phosphonate group binds tightly to the enzyme's active site, acting as a "false substrate" that freezes the enzyme.

Medicinal Chemistry: Protease Inhibitors

APAs are deployed as "warheads" in drug design.

  • Antibacterials: Fosmidomycin inhibits DXR, a key enzyme in the non-mevalonate isoprenoid pathway of bacteria (and malaria parasites).

  • Antihypertensives: Fosinopril is a phosphinate-containing ACE inhibitor. The phosphorus group coordinates with the Zinc ion in the ACE active site, preventing the cleavage of Angiotensin I.

References

  • Kabachnik, M. I., & Medved, T. Y. (1952). New method for the synthesis of amino phosphonic acids.[4][9] Doklady Akademii Nauk SSSR, 83, 689.

  • Fields, E. K. (1952).[4] The synthesis of esters of substituted amino phosphonic acids.[4] Journal of the American Chemical Society, 74(6), 1528–1531. Link

  • Horiguchi, M., & Kandatsu, M. (1959).[10] Isolation of 2-aminoethane phosphonic acid from rumen protozoa.[3][10] Nature, 184, 901–902. Link

  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids.[3][11][6][12][][14][15] Phosphorus, Sulfur, and Silicon and the Related Elements, 177(6-7), 819-828. Link

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism.[4][16] Russian Chemical Reviews, 67(10), 857. Link

Sources

Exploratory

An In-Depth Technical Guide to (2-Aminophenyl)phosphonic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Date: February 3, 2026 Abstract (2-Aminophenyl)phosphonic acid, a fascinating structural analo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 3, 2026

Abstract

(2-Aminophenyl)phosphonic acid, a fascinating structural analog of the proteinogenic amino acid phenylalanine, stands at the intersection of bioisosterism and drug design. Its unique tetrahedral phosphonic acid moiety, replacing the planar carboxylic acid group, imparts distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of (2-Aminophenyl)phosphonic acid, detailing its molecular characteristics, synthesis methodologies, analytical characterization, and burgeoning applications in medicinal chemistry. We delve into the rationale behind its design as a potential therapeutic agent, exploring its role as an enzyme inhibitor with prospective antibacterial and anticancer activities. This document serves as a foundational resource for researchers aiming to harness the potential of aminophosphonic acids in the development of novel therapeutics.

Core Molecular Attributes of (2-Aminophenyl)phosphonic Acid

(2-Aminophenyl)phosphonic acid is an organophosphorus compound characterized by an aminophenyl group attached to a phosphonic acid functional group. This arrangement confers upon the molecule properties of both an aromatic amine and a phosphonic acid, making it a subject of significant interest in medicinal and materials science.

Molecular Formula and Weight

The fundamental molecular identity of (2-Aminophenyl)phosphonic acid is defined by its chemical formula and molecular weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Formula C₆H₈NO₃P
Molecular Weight 173.11 g/mol [1]
Structural Analogy and Physicochemical Properties

The defining structural feature of (2-Aminophenyl)phosphonic acid is the tetrahedral phosphonate group, which serves as a bioisostere of the carboxylate group found in natural amino acids.[2] This substitution has profound implications for its biological activity, as the phosphonate is resistant to enzymatic hydrolysis that would typically cleave a peptide bond.[3]

PropertyValueSource
Physical Form Powder
Melting Point 185-189 °C

The phosphonic acid moiety's ability to mimic the transition state of peptide bond hydrolysis makes it a powerful inhibitor of various enzymes.[4]

Synthesis of (2-Aminophenyl)phosphonic Acid: A Methodological Overview

The synthesis of aminophosphonic acids can be approached through several established routes in organic chemistry. While a specific, detailed protocol for (2-Aminophenyl)phosphonic acid is not ubiquitously published, a robust synthetic strategy can be devised based on the well-documented synthesis of related aromatic phosphonic acids. A highly plausible and efficient method involves the Cadogan reaction, which facilitates the reductive cyclization of nitro compounds using triethyl phosphite.

Proposed Synthetic Pathway: Cadogan Reaction

The Cadogan reaction provides an elegant route to synthesize aminophenyl phosphonates from readily available nitroanilines. The resulting phosphonate ester can then be hydrolyzed to the desired phosphonic acid.

Synthesis_of_2_Aminophenylphosphonic_acid Start 2-Nitroaniline Intermediate1 Diethyl (2-nitrophenyl)phosphonate Start->Intermediate1 Triethyl phosphite (Cadogan Reaction) Intermediate2 Diethyl (2-aminophenyl)phosphonate Intermediate1->Intermediate2 Reduction (e.g., H₂, Pd/C) Product (2-Aminophenyl)phosphonic acid Intermediate2->Product Acid Hydrolysis (e.g., conc. HCl, reflux)

Caption: Proposed synthetic pathway for (2-Aminophenyl)phosphonic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure based on established methods for the synthesis of phosphonic acids.[5] Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of Diethyl (2-nitrophenyl)phosphonate via Cadogan Reaction

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 2-nitroaniline and an excess of triethyl phosphite.

  • Reaction Execution: Heat the reaction mixture under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield diethyl (2-nitrophenyl)phosphonate.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the diethyl (2-nitrophenyl)phosphonate in a suitable solvent such as ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Evaporate the solvent under reduced pressure to obtain diethyl (2-aminophenyl)phosphonate.

Step 3: Hydrolysis of the Phosphonate Ester

  • Reaction Setup: To the crude diethyl (2-aminophenyl)phosphonate, add concentrated hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux for several hours.[5] The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy.

  • Isolation of the Product: After completion, cool the reaction mixture. The product may precipitate upon cooling. The solvent and excess acid can be removed under reduced pressure. The resulting solid can be washed with a suitable solvent (e.g., acetone or ether) and dried to yield (2-Aminophenyl)phosphonic acid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (2-Aminophenyl)phosphonic acid. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (2-Aminophenyl)phosphonic acid.

  • ¹H NMR: Provides information about the protons in the molecule, including those on the aromatic ring and the amine group.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ³¹P NMR: Is particularly informative for phosphorus-containing compounds, showing a characteristic chemical shift for the phosphonic acid group.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of (2-Aminophenyl)phosphonic acid and for monitoring reaction progress. Due to the polar nature of the phosphonic acid group, specialized columns and mobile phases are often required. Anion-exchange or reversed-phase chromatography with an ion-pairing agent can be effective.[7]

Illustrative HPLC Method:

  • Column: A C18 column or a specialized polar-retained column.

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is critical for achieving good peak shape and retention.

  • Detection: UV detection is suitable due to the presence of the aromatic ring.

Applications in Drug Discovery and Development

The structural similarity of aminophosphonic acids to natural amino acids makes them compelling candidates for drug development. They are often investigated as enzyme inhibitors due to their ability to act as transition-state analogs.[8]

Mechanism of Action: Enzyme Inhibition

The tetrahedral geometry of the phosphonic acid moiety mimics the transition state of peptide bond hydrolysis, allowing it to bind tightly to the active site of enzymes that process amino acids and peptides, such as proteases and peptidases.[4] This can lead to potent and specific inhibition of these enzymes.

Enzyme_Inhibition Enzyme Enzyme (e.g., Peptidase) Inhibitor (2-Aminophenyl)phosphonic acid (Transition-State Analog) Enzyme->Inhibitor Inhibition of Catalysis Product Hydrolyzed Products Enzyme->Product Catalyzes Hydrolysis Substrate Natural Substrate (Peptide) Substrate->Enzyme Binds to Active Site Inhibitor->Enzyme Binds Tightly to Active Site

Caption: Mechanism of enzyme inhibition by (2-Aminophenyl)phosphonic acid.

Potential Therapeutic Areas
  • Antibacterial Agents: Aminophosphonic acids have been shown to inhibit bacterial enzymes involved in cell wall biosynthesis, such as alanine racemase.[9][10] This makes them attractive candidates for the development of novel antibiotics.

  • Anticancer Agents: Some α-aminophosphonates have demonstrated cytotoxic effects on various cancer cell lines.[11][12] Their ability to inhibit enzymes crucial for cancer cell proliferation and survival is a key area of investigation.

Conclusion and Future Perspectives

(2-Aminophenyl)phosphonic acid represents a versatile scaffold for the design of novel therapeutic agents. Its synthesis, while requiring specialized knowledge of organophosphorus chemistry, is achievable through established methodologies. The unique properties conferred by the phosphonic acid group, particularly its role as a transition-state mimic, provide a strong rationale for its exploration as an enzyme inhibitor. Future research will likely focus on the synthesis of derivatives of (2-Aminophenyl)phosphonic acid to optimize its biological activity, selectivity, and pharmacokinetic properties for specific therapeutic targets. The continued development of efficient synthetic and analytical methods will be crucial in advancing the field of medicinal chemistry based on aminophosphonic acids.

References

  • Naydenova, E. D., Todorov, P. T., & Troev, K. D. (2010). Recent synthesis of aminophosphonic acids as potential biological importance. Amino acids, 38(1), 23-30.
  • Orsini, F., Sello, G., & Verotta, L. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current medicinal chemistry, 17(3), 264-289.
  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Journal of the Serbian Chemical Society, 66(11-12), 841-858.
  • Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., Lloyd, W. J., & Ringrose, P. S. (1979). Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin. Antimicrobial agents and chemotherapy, 15(5), 696-705.
  • Chromatography Forum. organic acids by HPLC?. [Link]

  • Savignac, P., & Teulade, M. P. (2017). Phosphonic acid: preparation and applications. Beilstein journal of organic chemistry, 13, 2807-2836.
  • Berlicki, Ł. (2013). Targeting enzymes with phosphonate-based inhibitors: mimics of tetrahedral transition states and stable isosteric analogues of phosphates. Mini reviews in medicinal chemistry, 13(9), 1334-1351.
  • Allen, M. C., Fu, J., & Miller, M. J. (1995). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of medicinal chemistry, 38(18), 3537-3545.
  • Keglevich, G., Szekrényi, A., Sipos, M., & Mátravölgyi, B. (2018).
  • Boduszek, B. (2001). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Polish Journal of Chemistry, 75(4), 593-600.
  • Ordóñez, M., Rojas-Cabrera, H., & Cativiela, C. (2019). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 24(1), 169.
  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis and potential anticancer activity of α-aminophosphonates. Mini reviews in medicinal chemistry, 8(12), 1269-1278.
  • D'Alonzo, D., Guaragna, A., & Zollo, F. (2010). Phosphonopeptides as antibacterial agents: Rationale, chemistry, and structure-activity relationships. Future medicinal chemistry, 2(10), 1563-1591.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of (2-Aminophenyl)phosphonic Acid Derivatives

Executive Summary & Strategic Analysis (2-Aminophenyl)phosphonic acid (2-APPA) and its esters are critical pharmacophores in medicinal chemistry. Structurally, they serve as bioisosteres of anthranilic acid (2-aminobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

(2-Aminophenyl)phosphonic acid (2-APPA) and its esters are critical pharmacophores in medicinal chemistry. Structurally, they serve as bioisosteres of anthranilic acid (2-aminobenzoic acid), a key metabolite in the kynurenine pathway. By replacing the planar, trigonal carboxylate with a tetrahedral phosphonate, these derivatives act as transition-state analogues for peptide hydrolysis and metalloenzyme inhibitors (e.g., leucine aminopeptidase).

The Synthetic Challenge

While alkyl phosphonates are easily accessed via the Michaelis-Arbuzov reaction, aryl phosphonates require transition-metal catalysis (Hirao reaction) or photoredox methods. The synthesis of ortho-amino derivatives presents a specific "poison pill" challenge:

  • Catalyst Deactivation: Free primary amines at the ortho position strongly coordinate to Palladium (Pd) or Nickel (Ni) catalysts, arresting the catalytic cycle.

  • Steric Bulk: The ortho substituent impedes the oxidative addition step.

The Solution: This guide details the "Nitro-Precursor Route," widely regarded as the industry gold standard for reliability. By coupling a 2-nitrophenyl halide first, we avoid catalyst poisoning. The nitro group is subsequently reduced to the amine in a high-yielding, self-validating cascade.

Strategic Workflow Visualization

The following diagram outlines the logical flow of the synthesis, contrasting the recommended Nitro route against the problematic direct Aniline route.

SynthesisStrategy Start_Aniline 2-Iodoaniline Direct_Route Direct Hirao Coupling Start_Aniline->Direct_Route Attempted Start_Nitro 1-Bromo-2-nitrobenzene Step1 Step 1: Pd-Catalyzed P-C Bond Formation Start_Nitro->Step1 Preferred Substrate Failure Catalyst Poisoning (Low Yield) Direct_Route->Failure Pd Coordination Intermediate (2-Nitrophenyl)phosphonate Step1->Intermediate Hirao Reaction Step2 Step 2: Chemoselective Reduction (H2/Pd) Intermediate->Step2 Nitro Reduction Product (2-Aminophenyl)phosphonate Step2->Product Final Scaffold

Caption: Comparative synthetic strategy. The Nitro-Precursor route (Green path) circumvents the catalyst poisoning observed in direct aniline coupling (Red path).

Detailed Experimental Protocols

Protocol A: The "Nitro-Hirao" Cascade

Objective: Synthesis of Diethyl (2-aminophenyl)phosphonate starting from 1-bromo-2-nitrobenzene.

Phase 1: Palladium-Catalyzed P-C Bond Formation

This step utilizes the Hirao cross-coupling reaction.[1][2] We employ Diethyl phosphite (


) as the nucleophile.
  • Reagents:

    • 1-Bromo-2-nitrobenzene (1.0 equiv)

    • Diethyl phosphite (1.2 equiv)

    • Triethylamine (

      
      ) (1.5 equiv)
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (5 mol%) +
      
      
      (10 mol%)
    • Solvent: Toluene (Anhydrous) or Ethanol (Green alternative)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Flush with Argon for 15 minutes. Expert Insight: Oxygen is the enemy of Pd(0). Rigorous deoxygenation is critical.

  • Charge: Add 1-bromo-2-nitrobenzene (10 mmol, 2.02 g) and

    
     (0.5 mmol, 578 mg) to the flask.
    
  • Solvent & Base: Add anhydrous Toluene (20 mL) followed by Triethylamine (2.1 mL). The solution should turn yellow/orange.

  • Phosphite Addition: Add Diethyl phosphite (12 mmol, 1.55 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Self-Validating Checkpoint: The formation of a white precipitate (

      
      ) indicates the reaction is progressing.
      
  • Workup: Cool to room temperature. Filter off the ammonium salt precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes:EtOAc, gradient 80:20 to 50:50). Isolate Diethyl (2-nitrophenyl)phosphonate as a viscous yellow oil.

Phase 2: Chemoselective Nitro Reduction

Objective: Convert the nitro group to the primary amine without hydrolyzing the phosphonate esters.

  • Reagents:

    • Diethyl (2-nitrophenyl)phosphonate (from Phase 1)

    • 10% Pd/C (10 wt% loading)

    • Hydrogen gas (Balloon pressure)

    • Solvent: Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitro-phosphonate (5 mmol) in MeOH (25 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg). Safety: Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogenation: Purge the vessel with

    
    , then switch to 
    
    
    
    (balloon). Stir vigorously at Room Temperature for 4–6 hours.
    • Self-Validating Checkpoint: The yellow color of the nitro compound will fade to a colorless or pale brown solution.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Evaporate the solvent to yield Diethyl (2-aminophenyl)phosphonate .

    • Note: The product is often pure enough for subsequent steps; otherwise, purify via short-path silica plug (DCM:MeOH 95:5).

Mechanistic Insight (Hirao Coupling)

Understanding the catalytic cycle allows for better troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) cycle.

HiraoMechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigandEx Ligand Exchange (Ar-Pd-P(O)(OEt)2) OxAdd->LigandEx + Phosphite - Et3N*HBr RedElim Reductive Elimination (Product Release) LigandEx->RedElim RedElim->Pd0 - Product Substrate Ar-Br Phosphite HPO(OEt)2 + Et3N Product Ar-P(O)(OEt)2

Caption: The Pd(0)-catalyzed Hirao cycle. The base (Et3N) is crucial for deprotonating the phosphite to generate the reactive phosphonyl anion equivalent.

Characterization & Data Validation

To ensure the integrity of your synthesis, compare your analytical data against these reference values.

TechniqueParameterExpected Observation (Diethyl 2-aminophenylphosphonate)Interpretation

NMR
Chemical Shift

+18.0 to +22.0 ppm
Distinct singlet. P(V) phosphonates typically resonate in this region. Disappearance of H-phosphonate starting material (

+7 ppm) confirms coupling.

NMR
Aromatic Region

6.5 – 7.5 ppm (4H, m)
Typical ortho-substituted benzene pattern.

NMR
Amine Protons

4.5 – 5.5 ppm (2H, broad s)
Broad singlet confirms reduction of

to

.

exchangeable.

NMR
Ethyl Esters

4.0 (4H, m), 1.3 (6H, t)
Characteristic multiplets for

.
Mass Spec ESI (+)

Molecular ion peak corresponds to Formula Mass + 1.

Applications in Drug Discovery[3]

  • Peptidomimetics: The

    
    -aminophosphonate motif mimics the transition state of peptide bond hydrolysis, making these derivatives potent inhibitors of metalloproteases (e.g., Leucine Aminopeptidase).
    
  • Prodrug Design: The diethyl esters act as masking groups. Once inside the cell, esterases hydrolyze them to the active phosphonic acid species.

  • Ligand Synthesis: The 2-amino group allows for further functionalization (e.g., condensation with aldehydes) to create P,N-bidentate ligands for asymmetric catalysis.

Troubleshooting "The Scientist's Log"

IssueProbable CauseCorrective Action
Reaction Stalls (Phase 1) Catalyst poisoning by

or moisture.
Ensure rigorous Argon purging. Use fresh

(should be yellow, not brown/black).
Low Yield (Phase 1) Incomplete deprotonation of phosphite.Increase temperature to 100°C or switch base to

in DMF (stronger base conditions).
Incomplete Reduction (Phase 2) Catalyst poisoning by sulfur/halides.Ensure the nitro-intermediate is purified (remove residual bromide salts). Increase

pressure (Parr shaker at 30 psi).
Product Hydrolysis Acidic conditions or wet solvents.Phosphonate esters are sensitive to acid. Store product over molecular sieves or in a desiccator.

References

  • Hirao, T., et al. (1981).[1][2] "New synthesis of dialkyl arenephosphonates." Synthesis, 1981(1), 56-57.

  • BenchChem. (2025).[3] "Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)phosphonate."

  • Kefalas, P., et al. (2020). "Synthetic Methods of Phosphonopeptides." PMC - NIH.

  • Keglevich, G., et al. (2015). "New Developments on the Hirao Reactions." Current Organic Chemistry.

  • Orsini, F., et al. (2010). "Aminophosphonic acids and derivatives. Synthesis and biological applications." Current Medicinal Chemistry.

Sources

Application

Application Note: (2-Aminophenyl)phosphonic Acid in Peptide Analog Development

Executive Summary (2-Aminophenyl)phosphonic acid (2-APPA) is a specialized bioisostere of anthranilic acid (2-aminobenzoic acid). Unlike standard -amino phosphonates, 2-APPA integrates an aromatic scaffold directly into...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Aminophenyl)phosphonic acid (2-APPA) is a specialized bioisostere of anthranilic acid (2-aminobenzoic acid). Unlike standard


-amino phosphonates, 2-APPA integrates an aromatic scaffold directly into the peptide backbone. Its utility in drug development is threefold:
  • Transition State Mimicry: The tetrahedral phosphonyl group (

    
    ) mimics the high-energy tetrahedral intermediate formed during peptide bond hydrolysis, making it a potent scaffold for transition-state analog (TSA) protease inhibitors.
    
  • Conformational Constraint: The ortho-substitution pattern restricts rotation (

    
     angles), forcing the peptide backbone into specific turn geometries (e.g., 
    
    
    
    -turn mimics).
  • Proteolytic Stability: The

    
     bond is completely resistant to enzymatic cleavage.
    

This guide details the synthesis of phosphonamidate peptide analogs incorporating 2-APPA, focusing on the challenging formation of the


 bond and the handling of the low-nucleophilicity aniline nitrogen.

Mechanistic Rationale

The primary application of 2-APPA is the inhibition of serine and metalloproteases. The diagram below illustrates how the phosphonamidate moiety acts as a "suicide substrate" or tight-binding inhibitor by mimicking the transition state.

Mechanism Substrate Natural Peptide Substrate (Planar Amide Bond) TS Tetrahedral Intermediate (Oxyanion Hole Stabilization) Substrate->TS Nucleophilic Attack Enzyme Serine Protease (Active Site Ser-OH) Enzyme->TS Catalysis Complex Stalled Enzyme-Inhibitor Complex (No Hydrolysis Possible) Enzyme->Complex Trapped Hydrolysis Cleaved Products TS->Hydrolysis Collapse Inhibitor 2-APPA Phosphonamidate (Stable Tetrahedral Geometry) Inhibitor->Complex Binds Active Site

Caption: Comparison of natural peptide hydrolysis vs. inhibition by 2-APPA phosphonamidate. The phosphonate group mimics the geometry of the transition state but cannot collapse to cleave the chain.

Experimental Protocol: Synthesis of 2-APPA Phosphonamidates

Challenge: The synthesis of phosphonopeptides containing 2-APPA is non-trivial due to two factors:

  • Low Nucleophilicity: The amino group of 2-APPA is an aniline, significantly less reactive than aliphatic amines.

  • P-N Bond Instability: The resulting phosphonamidate bond is acid-labile; therefore, standard TFA-based SPPS cleavage cannot be used. Solution-phase synthesis or specialized mild SPPS is required.

Phase A: Preparation of the Activated Building Block

Objective: Convert 2-APPA into a reactive phosphonochloridate.

Reagents:

  • (2-Aminophenyl)phosphonic acid (Starting material)

  • Thionyl chloride (

    
    ) or Oxalyl chloride[1]
    
  • Triethyl orthoformate (Protection)

Protocol:

  • Esterification: Suspend 2-APPA (10 mmol) in triethyl orthoformate (50 mL). Reflux for 4 hours to generate diethyl (2-aminophenyl)phosphonate.

    • Validation:

      
       NMR should shift from 
      
      
      
      ppm (acid) to
      
      
      ppm (ester).
  • N-Protection: Protect the aniline amine with a base-labile group (Fmoc) or hydrogenolysis-labile group (Cbz). Note: Boc is avoided due to acid lability of the final product.

    • React diethyl ester with Fmoc-Cl (1.1 eq) and Pyridine (2 eq) in DCM.

  • Activation (Chloridate Formation):

    • Dissolve Fmoc-protected diethyl phosphonate in dry DCM.

    • Add

      
       (1.1 eq) or oxalyl chloride. Stir at 
      
      
      
      
      
      RT for 2 hours.
    • Critical Step: This converts the

      
       esters to 
      
      
      
      (phosphonochloridates).[1] Use immediately.
Phase B: Coupling to the Peptide Chain (Fragment Condensation)

Objective: Form the P-N bond between 2-APPA and the N-terminal amine of the next residue.

Workflow Diagram:

Synthesis Start Fmoc-2-APPA-OEt (Protected Precursor) Activate Activation (PCl5 or SOCl2) Start->Activate Chloridate Phosphonochloridate (Reactive Species) Activate->Chloridate Coupling Coupling to H2N-Peptide-Ester (Base: TEA/DIEA, Solvent: DCM) Chloridate->Coupling Product Phosphonamidate Peptide (P-N Bond Formed) Coupling->Product

Caption: Synthetic route for phosphonamidate bond formation via phosphonochloridate activation.[1]

Step-by-Step Coupling:

  • Receiver Preparation: Prepare the amino component (e.g.,

    
    ) as a free base in dry DCM/DMF (1:1).
    
  • Coupling Reaction:

    • Add the fresh Phosphonochloridate (from Phase A) dropwise to the amino component solution at

      
      .
      
    • Add TEA (Triethylamine) or DIEA (2.5 eq) to scavenge HCl.

    • Allow to warm to RT and stir for 12 hours.

  • Workup:

    • Dilute with EtOAc. Wash with neutral buffers (Brine, 5%

      
      ).
      
    • WARNING: Do NOT wash with 1M HCl or citric acid; the P-N bond will hydrolyze.

Phase C: Coupling to the Aniline Nitrogen (N-Acylation)

Objective: Extend the peptide chain from the 2-amino group of the APPA residue.

Since the aniline is a weak nucleophile, standard carbodiimide (DIC/EDC) coupling often fails.

  • Deprotection: Remove the N-protecting group (e.g., 20% Piperidine for Fmoc).[2]

  • High-Power Coupling:

    • Use HATU (1.2 eq) and HOAt (1.2 eq) with TMP (Collidine) as the base.

    • Alternative: Convert the incoming amino acid to an Acid Fluoride (using cyanuric fluoride) or use a symmetric anhydride .

    • Reaction time: 4–12 hours at RT.

    • Monitoring: Ninhydrin test is unreliable for anilines. Use Chloranil test or LC-MS.

Characterization & Data Interpretation

Validation of phosphonopeptides requires specific attention to


 NMR, as it is the only method to definitively confirm the oxidation state and bonding environment of the phosphorus.

Table 1: Diagnostic NMR Shifts for 2-APPA Derivatives

Species

NMR Shift (

ppm)

NMR Characteristic
Free Phosphonic Acid

Broad P-OH exchangeable peak
Diethyl Phosphonate

Multiplet for

Phosphonochloridate

Downfield shift (deshielding by Cl)
Phosphonamidate (P-N)

Distinct coupling

Mass Spectrometry (ESI-MS):

  • Phosphonates often fly poorly in positive mode due to acidity. Operate in Negative Ion Mode (

    
    ) for best sensitivity.
    
  • Look for the characteristic loss of the phosphonate group (

    
     for 
    
    
    
    ) in MS/MS fragmentation.

Storage and Stability (Critical)

  • pH Sensitivity: Phosphonamidates are stable at neutral and basic pH (up to pH 9) but hydrolyze rapidly at

    
    .
    
  • Storage: Lyophilize from neutral buffers (ammonium bicarbonate). Store at

    
    .
    
  • Assay Buffers: When testing protease inhibition, ensure the assay buffer is

    
    . Avoid acidic quenchers; use EDTA or PMSF to stop enzymatic reactions instead.[3]
    

References

  • Oleksyszyn, J., & Powers, J. C. (1991).

    
    -aminoalkyl)phosphonic acid diphenyl esters. Biochemistry, 30(2), 485–493. 
    
  • Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). A novel synthesis of dialkyl arenephosphonates. Synthesis, 1981(1), 56-57.

  • Mucha, A., et al. (2011). Phosphonopeptides as inhibitors of proteolytic enzymes. Current Pharmaceutical Design, 17(25), 2606-2624.

  • Bartlett, P. A., & Lamden, L. A. (1986). Inhibition of chymotrypsin by phosphonate and phosphonamidate peptide analogs. Bioorganic Chemistry, 14(4), 356-377.

Sources

Method

Application Note: (2-Aminophenyl)phosphonic Acid in Coordination Chemistry

Abstract (2-Aminophenyl)phosphonic acid (2-APPA; CAS: 7472-16-4) represents a distinct class of rigid, bifunctional chelators. Unlike its flexible aliphatic analogues (e.g., ciliatine), 2-APPA features an ortho-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Aminophenyl)phosphonic acid (2-APPA; CAS: 7472-16-4) represents a distinct class of rigid, bifunctional chelators. Unlike its flexible aliphatic analogues (e.g., ciliatine), 2-APPA features an ortho-substituted benzene ring that imposes strict steric constraints on coordination geometry. This application note details the physicochemical properties, ligand design principles, and optimized protocols for utilizing 2-APPA in the synthesis of Metal-Organic Frameworks (MOFs), luminescent lanthanide clusters, and corrosion inhibition systems.

Part 1: Chemical Profile & Ligand Design

Structural Rigidity and Chelation

The defining feature of 2-APPA is the ortho-positioning of the amine (-NH₂) and phosphonic acid (-PO₃H₂) groups on a planar phenyl ring.

  • Bite Angle: The rigid backbone enforces a specific "bite angle" when forming 5-membered chelate rings with metal centers. This pre-organization reduces the entropic penalty of complexation compared to flexible alkyl-phosphonates.

  • Electronic Effects: The amine nitrogen is anilinic, meaning its lone pair is partially delocalized into the aromatic ring. This makes it a "softer" base (pKa ~4-5) compared to aliphatic amines (pKa ~10), altering its affinity for transition metals versus lanthanides.

Acid-Base Behavior & Zwitterionic Nature

In the solid state and neutral aqueous solution, 2-APPA exists primarily as a zwitterion (


). Successful coordination requires careful pH manipulation to deprotonate the phosphonate groups while managing the protonation state of the amine.
Functional GroupApprox. pKaCoordination Implication
Phosphonate (

)

Deprotonates easily; binds hard metals (Ln³⁺, Fe³⁺).
Anilinic Amine (

)

Deprotonation required for N-coordination; binds softer metals (Cu²⁺, Co²⁺).
Phosphonate (

)

Full deprotonation (

) enables bridging modes.
Coordination Modes

The ligand exhibits versatile binding modes driven by pH and metal identity:

  • N,O-Chelation: Common with transition metals (Cu, Zn) at neutral pH.

  • Bridging ($ \mu_2, \mu_3 $): The phosphonate group's three oxygen atoms facilitate the formation of polymeric chains or 2D sheets, typical in Lanthanide-MOFs.

  • Zwitterionic Monodentate: At low pH, the amine remains protonated (

    
    ) and non-coordinating, while the phosphonate binds the metal.
    

CoordinationModes L_Free Free Ligand (Zwitterion) Mode_A Monodentate (O-Donor only) Low pH L_Free->Mode_A + Metal pH < 4 Mode_B N,O-Chelate (5-membered ring) Neutral pH L_Free->Mode_B + Metal pH 5-7 Mode_C Bridging (μ3) (MOF/Cluster formation) High pH L_Free->Mode_C + Ln(III) pH > 8

Figure 1: pH-dependent coordination modes of (2-Aminophenyl)phosphonic acid.

Part 2: Experimental Protocols

Protocol A: Hydrothermal Synthesis of Lanthanide-2-APPA MOFs

Target Application: Luminescent Materials / Proton Conductors

Rationale: Lanthanides (Ln) are hard acids and prefer the oxygen donors of the phosphonate group. Hydrothermal conditions promote the solubility of the rigid ligand and facilitate the growth of crystalline frameworks.

Materials:

  • Ln(NO₃)₃·6H₂O (Ln = Eu, Tb, Gd)

  • (2-Aminophenyl)phosphonic acid (2-APPA)

  • Sodium Hydroxide (1M NaOH) or Diethylamine

  • Deionized Water / Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Stoichiometric Mixing: Dissolve 1.0 mmol of 2-APPA in 10 mL of Water/Ethanol mixture.

  • pH Adjustment (Critical): Add 1M NaOH dropwise under stirring until pH reaches 6.5–7.0.

    • Why? This ensures the phosphonate is doubly deprotonated (

      
      ) without precipitating Lanthanide hydroxides (which occurs at pH > 8).
      
  • Metal Addition: Slowly add 1.0 mmol of Ln(NO₃)₃·6H₂O dissolved in 5 mL water. A transient precipitate may form; stir for 30 mins.

  • Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless steel autoclave (23 mL capacity). Fill to 60% volume.

  • Thermal Cycle: Heat at 140°C for 72 hours , followed by slow cooling (5°C/hour) to room temperature.

    • Why? Slow cooling promotes the growth of single crystals suitable for XRD.

  • Isolation: Filter the resulting crystals, wash with water and ethanol, and dry at 60°C.

Validation Checkpoint:

  • Visual: Eu-complexes should appear white but glow red under UV light (254/365 nm).

  • PXRD: Compare powder pattern with simulated data to confirm phase purity.

Protocol B: Synthesis of Transition Metal Complexes (Cu/Co)

Target Application: Catalysis / Magnetic Materials

Rationale: Transition metals like Copper(II) can coordinate to the aniline nitrogen. However, the "bite" requires the amine to be neutral.

Step-by-Step Methodology:

  • Ligand Solubilization: Suspend 2-APPA (2 mmol) in Methanol (20 mL).

  • Deprotonation: Add Triethylamine (Et₃N) (4 mmol) to deprotonate the phosphonate and neutralize the ammonium group. The solution should become clear.

  • Metalation: Add Cu(OAc)₂·H₂O (2 mmol) dissolved in Methanol (10 mL).

    • Observation: Solution typically turns deep blue/green, indicating N-coordination.

  • Reflux: Heat at reflux (65°C) for 4 hours to drive the thermodynamic chelation product.

  • Crystallization: Allow the solution to evaporate slowly at room temperature over 2-3 days. Layering with diethyl ether can assist crystallization.

Part 3: Applications & Mechanism

Corrosion Inhibition

2-APPA acts as an efficient mixed-type inhibitor for carbon steel in acidic media.

  • Mechanism: The phosphonate group chemisorbs onto the positively charged metal surface (anodic sites), while the phenyl ring and amine group provide steric bulk, forming a hydrophobic barrier that repels water and chloride ions.

  • Protocol: For 1M HCl medium, a concentration of 500 ppm 2-APPA typically yields >90% inhibition efficiency.

Workflow Visualization

Workflow cluster_path1 Pathway A: Lanthanides (Hard Acid) cluster_path2 Pathway B: Transition Metals (Soft/Borderline) Start Start: 2-APPA Ligand Step1A Adjust pH to 6-7 (Generate PO3[2-]) Start->Step1A Step1B Solvent: MeOH + Et3N (Free Amine Generation) Start->Step1B Step2A Hydrothermal Synthesis 140°C, 3 Days Step1A->Step2A ResultA Ln-MOF / Cluster (Luminescence) Step2A->ResultA Step2B Reflux Layering Crystallization Step1B->Step2B ResultB N,O-Chelate Complex (Catalysis/Magnetism) Step2B->ResultB

Figure 2: Experimental workflow for synthesizing 2-APPA complexes based on metal hardness.

Part 4: Characterization Guide

To validate the synthesis of 2-APPA complexes, the following analytical signatures are required:

TechniqueExpected Feature (2-APPA Complex)Interpretation
FT-IR Shift in

from ~1150 cm⁻¹ to ~1050 cm⁻¹
Indicates coordination of phosphonate oxygen to metal.
FT-IR Shift in

Indicates participation of the amine in coordination (for TM complexes).
³¹P NMR Shift from ~10-15 ppm (free ligand)Confirm purity and coordination environment (for diamagnetic complexes like Zn, Cd).
TGA Weight loss > 300°CConfirms high thermal stability of the phosphonate framework (typical for MOFs).

References

  • Synthesis and Lanthanide Clusters

    • Title: Synthesis, Crystal Structures, and Magnetic Properties of Lanthanide(III)
    • Source: MDPI (Molecules), 2020.
    • URL:[Link]

    • Relevance: Provides the foundational hydrothermal protocol for amino-phosphon
  • Corrosion Inhibition Mechanisms

    • Title: Phosphonic Acids used as Corrosion Inhibitors - A Review.
    • Source: Asian Journal of Chemistry / ResearchG
    • URL:[Link] (General reference for phosphonate mechanism).

    • Relevance: Explains the chemisorption mechanism of N,P,O-containing ligands on steel.
  • General Coordination Chemistry

    • Title: Possible coordination modes of the phosphonate ligands.[1][2]

    • Source: ResearchGate.[3][4]

    • URL:[Link]

    • Relevance: Authoritative classification of binding modes visualized in Figure 1.
  • Chemical Properties (CAS Data)

    • Title: P-(2-Aminophenyl)phosphonic acid (CAS 7472-16-4).[5]

    • Source: ChemicalBook / ECHEMI.
    • Relevance: Verification of physical properties and CAS identity.

Sources

Application

(2-Aminophenyl)phosphonic acid use in materials science

Abstract (2-Aminophenyl)phosphonic acid (2-APPA) represents a bifunctional molecular scaffold critical to interface engineering, corrosion science, and reticular chemistry. Unlike its para-substituted counterparts, the o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Aminophenyl)phosphonic acid (2-APPA) represents a bifunctional molecular scaffold critical to interface engineering, corrosion science, and reticular chemistry. Unlike its para-substituted counterparts, the ortho-positioning of the amino (


) and phosphonic acid (

) groups introduces unique steric and electronic effects, enabling bidentate chelation and the formation of cyclic intermediates. This guide details validated protocols for deploying 2-APPA as a corrosion inhibitor, a surface anchor for titanium biomaterials, and a linker in Metal-Organic Frameworks (MOFs).

Section 1: Surface Engineering & Corrosion Inhibition[1]

Context: In acidic environments, 2-APPA functions as a mixed-type corrosion inhibitor for mild steel and aluminum. The phosphonic acid group serves as the primary anchor, forming strong


 bonds, while the phenyl ring provides a hydrophobic barrier. Crucially, the ortho-amino group enhances adsorption energy via localized electron donation and potential hydrogen bonding with surface hydroxyls.
Protocol 1.1: Self-Assembled Monolayer (SAM) Formation on Mild Steel

Objective: Create a passivation layer to inhibit corrosion in 1M HCl.

Reagents:

  • (2-Aminophenyl)phosphonic acid (98% purity).

  • 1M Hydrochloric Acid (HCl).[1]

  • Mild Steel coupons (C1010 or similar).

  • Ethanol (absolute) and Deionized Water.

Workflow:

  • Surface Preparation (Critical Step):

    • Abrade steel coupons sequentially with SiC paper (grades 400, 600, 800, 1200).

    • Ultrasonicate in ethanol for 10 minutes to remove debris.

    • Dry under a stream of

      
       gas. Note: Use immediately to prevent flash oxidation.
      
  • Inhibitor Solution Preparation:

    • Prepare a stock solution of 10 mM 2-APPA in 1M HCl.

    • Solubility Note: 2-APPA is zwitterionic.[2] If solubility is slow, mild heating (40°C) or ultrasonic agitation is required.

  • Immersion & Equilibrium:

    • Immerse prepared coupons in the inhibitor solution at 25°C.

    • Duration: 24 hours (static conditions).

    • Validation: Open Circuit Potential (OCP) should stabilize within 1 hour.

  • Post-Treatment:

    • Remove coupons, rinse gently with deionized water to remove loosely bound molecules, and dry with

      
      .
      

Data Analysis: Inhibition Efficiency The following table summarizes typical inhibition efficiency (


) values derived from weight loss measurements.
Concentration (mM)Surface Coverage (

)
Inhibition Efficiency (

)
0.10.3535.0
0.50.6262.0
1.00.8181.0
5.0 0.94 94.5
10.00.9696.0

Table 1: Typical performance metrics for 2-APPA on mild steel in 1M HCl at 298K.

Mechanistic Visualization

CorrosionMechanism cluster_0 Adsorption Mechanism Solution 2-APPA (Solution Phase) Zwitterionic Equilibrium Physisorption Physisorption (Electrostatic: NH3+ ... Cl- ... Fe) Solution->Physisorption Fast Step Chemisorption Chemisorption (Coordinate: P-O-Fe bond) Physisorption->Chemisorption Slow Step (Dehydration) Layer Protective SAM Formation Hydrophobic Barrier Chemisorption->Layer Lateral Interactions

Figure 1: Adsorption pathway of 2-APPA. Initial electrostatic attraction is followed by robust covalent bonding via the phosphonate group.

Section 2: Bio-Interface Modification (Titanium)

Context: Titanium implants (


 surface) require functionalization to improve bone integration. 2-APPA acts as a bifunctional linker: the phosphonate binds to Ti, leaving the ortho-amine free to conjugate with growth factors (e.g., BMP-2) or peptides (RGD).
Protocol 2.1: Hydrothermal Grafting on Titanium

Reagents:

  • Polished Titanium discs (Ti-6Al-4V).

  • 2-APPA.

  • Solvent: 95:5 Methanol/Water mixture.

Step-by-Step Methodology:

  • Activation:

    • Clean Ti discs in piranha solution (

      
      ) for 30 min. Warning: Piranha solution is highly corrosive and explosive with organics.
      
    • Rinse extensively with water.[3] This maximizes surface hydroxyl (

      
      ) density.
      
  • Grafting Reaction:

    • Dissolve 2-APPA (5 mM) in the Methanol/Water solvent.

    • Place Ti discs in a Teflon-lined autoclave containing the solution.

    • Heat at 120°C for 18 hours .

    • Why this works: High temperature drives the heterocondensation reaction, eliminating water and forming thermodynamically stable

      
       tridentate bonds.
      
  • Curing (Annealing):

    • Remove discs and sonicate in methanol to remove physisorbed layers.

    • Anneal in an oven at 110°C for 2 hours. This "locks" the monolayer by converting monodentate bonds to bi/tridentate modes.

  • Validation Check:

    • XPS Analysis: Look for the N1s peak (amine) at ~399 eV and P2p peak at ~133 eV.

    • Contact Angle: Surface should become more hydrophilic (contact angle < 40°) due to the amine/phosphonate polarity compared to bare metal.

Section 3: Metal-Organic Frameworks (MOFs)

Context: 2-APPA is a rigid organic linker. The phosphonate group coordinates with metal nodes (Lanthanides, Zn, Cu), while the amino group remains non-coordinated in the pore, available for Post-Synthetic Modification (PSM).

Protocol 3.1: Solvothermal Synthesis of Ln-APPA MOF

Objective: Synthesize a Lanthanum-based phosphonate framework.

Reagents:

  • 
     (Metal Source).
    
  • 2-APPA (Linker).

  • Solvent: Water/Ethanol (1:1 v/v).

  • NaOH (for pH adjustment).

Workflow:

  • Precursor Dissolution:

    • Mix

      
       (1 mmol) and 2-APPA (1 mmol) in 20 mL solvent.
      
    • Adjust pH to 3.5 using 0.1M NaOH. Critical: Phosphonate deprotonation (

      
      ) controls the coordination rate.
      
  • Crystallization:

    • Seal in a 23 mL Teflon-lined stainless steel autoclave.

    • Heat at 160°C for 72 hours .

    • Cool slowly (5°C/hour) to room temperature to promote large single-crystal growth.

  • Isolation:

    • Filter the resulting rod-shaped crystals.

    • Wash with water and ethanol.

    • Activate (remove solvent) under vacuum at 100°C.

Protocol 3.2: Post-Synthetic Modification (PSM)

Objective: Convert the pendant


 group to an amide, proving pore accessibility.
  • Suspend the dried Ln-APPA MOF in dichloromethane (DCM).

  • Add excess Acetic Anhydride (1.5 eq relative to linker).

  • Stir at room temperature for 24 hours.

  • Result: The pore environment changes from basic (amine) to neutral/acidic (amide), altering gas adsorption selectivity (e.g.,

    
     vs 
    
    
    
    ).
Synthesis Workflow Diagram

MOFSynthesis Precursors Precursors La(NO3)3 + 2-APPA pH 3.5 Autoclave Solvothermal 160°C, 72h Precursors->Autoclave Assembly Crystal Crystalline MOF (Pendant NH2) Autoclave->Crystal Nucleation PSM Post-Synthetic Modification (+ Acetic Anhydride) Crystal->PSM Functionalization

Figure 2: Workflow for synthesis and modification of 2-APPA based MOFs.

References

  • Corrosion Inhibition Mechanisms

    • El-Naggar, M. M., et al. (2022). Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds.[3][4] Benha Journal Of Applied Sciences.[3] Link

    • Note: Validates the adsorption hierarchy of ortho-substituted anilines.
  • Titanium Surface Modification

    • Tassi, M., et al. (2017).[5] A detailed investigation of the microwave assisted phenylphosphonic acid modification of P25 TiO2. Advanced Powder Technology.[5] Link

    • Note: Provides the basis for the heterocondens
  • MOF Synthesis & Phosphonate Chemistry

    • Clearfield, A., & Demadis, K. D. (Eds.).[3][6][7] (2012).[3] Metal Phosphonate Chemistry: From Synthesis to Applications. Royal Society of Chemistry.

    • Gagnon, K. J., et al. (2012). Metamorphosis of MOFs: Post-Synthetic Modification.[8] Chemical Reviews. Link

  • Chemical Properties

    • PubChem Database. (2-Aminoethyl)phosphonic acid & related structures.Link

    • Note: Used for pKa and solubility verific

Sources

Method

Evaluating the Bioactivity of Novel (2-Aminophenyl)phosphonic Acid Scaffolds

Introduction: The Ortho-Amino Advantage (2-Aminophenyl)phosphonic acid (2-APPA) derivatives represent a distinct chemical space compared to the more common -aminophosphonates. While -aminophosphonates mimic the tetrahedr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ortho-Amino Advantage

(2-Aminophenyl)phosphonic acid (2-APPA) derivatives represent a distinct chemical space compared to the more common


-aminophosphonates. While 

-aminophosphonates mimic the tetrahedral transition state of peptide hydrolysis, 2-APPA derivatives are bioisosteres of anthranilic acid (2-aminobenzoic acid) .

This structural distinction dictates their specific biological potential:

  • Metabolic Mimicry: They can act as false substrates or inhibitors in the kynurenine pathway (tryptophan metabolism), potentially modulating neuroinflammation or bacterial siderophore biosynthesis.

  • Bidentate Chelation: The ortho-positioning of the amino group (

    
    ) and the phosphonic acid (
    
    
    
    ) creates a potent "pincer" ligand capable of high-affinity binding to Zinc-dependent metalloenzymes (e.g., Matrix Metalloproteinases, Bacterial Metallo-
    
    
    -lactamases).

This guide outlines three critical validation protocols designed to interrogate these specific mechanisms.

Application Note I: Zinc-Metalloprotease Inhibition Screening

Rationale: The phosphonic acid moiety is a classic "zinc-binding group" (ZBG). In 2-APPA derivatives, the ortho-amino group can provide secondary coordination or hydrogen bonding within the enzyme active site, potentially improving selectivity over hydroxamate-based inhibitors.

Experimental Workflow

EnzymeInhibition Compound 2-APPA Derivative Complex Enzyme-Inhibitor Complex Compound->Complex Chelation Enzyme Target Enzyme (e.g., MMP-9, NDM-1) Enzyme->Complex Binding Substrate FRET Substrate Substrate->Enzyme Hydrolysis (Control) Signal Fluorescence Readout Substrate->Signal High Fluorescence Complex->Signal Signal Suppression

Caption: Kinetic workflow for evaluating competitive inhibition of metalloproteases by 2-APPA derivatives.

Detailed Protocol: FRET-Based Inhibition Assay

Objective: Determine the


 of 2-APPA derivatives against MMP-9 (Matrix Metalloproteinase-9).

Materials:

  • Enzyme: Recombinant Human MMP-9 (activated).

  • Substrate: Fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35 (detergent prevents aggregation).
    
  • Control Inhibitor: GM6001 (Ilomastat).

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve 2-APPA derivatives in 100% DMSO to 10 mM stock.

    • Perform 8-point serial dilution (1:3) in Assay Buffer. Final DMSO concentration must be

      
       to avoid enzyme denaturation.
      
  • Enzyme Pre-incubation (Critical Step):

    • In a black 96-well microplate, add

      
       of diluted compound.
      
    • Add

      
       of MMP-9 enzyme solution (0.5 nM final concentration).
      
    • Expert Insight: Incubate for 30 minutes at 37°C . Phosphonates are often "slow-binding" inhibitors; immediate substrate addition can yield false-negative

      
       values.
      
  • Reaction Initiation:

    • Add

      
       of FRET substrate (
      
      
      
      final).
    • Total volume:

      
      .
      
  • Kinetic Measurement:

    • Monitor fluorescence (

      
      , 
      
      
      
      ) every 60 seconds for 45 minutes.
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the dose-response equation:

      
      
      

Application Note II: Antimicrobial Susceptibility Profiling

Rationale: Since 2-APPA mimics anthranilic acid, it may inhibit bacterial biosynthesis of tryptophan or siderophores (iron-scavenging molecules). This assay tests for growth inhibition, a key metric for novel antibiotics.

Detailed Protocol: Broth Microdilution (CLSI Standard)

Target Strains:

  • Gram-negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.

  • Gram-positive:Staphylococcus aureus (ATCC 29213).

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Grow bacteria in Mueller-Hinton Broth (MHB) to mid-log phase (

      
      ).
      
    • Dilute to

      
       in fresh MHB.
      
  • Plate Setup:

    • Use sterile 96-well clear plates.

    • Row A: Sterile Control (MHB only).

    • Row B: Growth Control (Bacteria + DMSO vehicle).

    • Rows C-H: Serial dilutions of 2-APPA compounds (

      
       down to 
      
      
      
      ).
  • Incubation:

    • Seal plates with breathable membrane.

    • Incubate at 37°C for 18–24 hours.

  • Readout (MIC Determination):

    • Visual: Identify the lowest concentration well with no visible turbidity.

    • Quantitative: Measure absorbance at 600 nm.

    • Expert Insight: 2-APPA compounds are acidic. Ensure the culture media is buffered (e.g., CAMHB) so the compound does not lower the pH enough to kill bacteria non-specifically.

Application Note III: Cytotoxicity & Selectivity Index

Rationale: To validate a compound as a drug lead, it must kill the target (bacteria/cancer) without killing the host. This protocol uses the MTT assay to determine mammalian cell toxicity (


).
Selectivity Workflow

Selectivity Compound 2-APPA Derivative Assay_MIC Antimicrobial Assay (Bacteria) Compound->Assay_MIC Assay_MTT MTT Assay (Fibroblasts/HepG2) Compound->Assay_MTT Calc Calculation Assay_MIC->Calc Input MIC Assay_MTT->Calc Input CC50 Decision Selectivity Index (SI) SI = CC50 / MIC Calc->Decision

Caption: Logic flow for determining the Selectivity Index (SI). An SI > 10 is generally required for therapeutic viability.

Detailed Protocol: MTT Viability Assay

Cell Line: NIH/3T3 (Mouse Embryonic Fibroblasts) or HEK293 (Human Kidney).

  • Seeding:

    • Seed

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate 24 hours for attachment.[1]

  • Treatment:

    • Replace media with fresh media containing graded concentrations of 2-APPA derivatives (

      
      ).
      
    • Incubate for 48 hours.

  • MTT Addition:

    • Add

      
       of MTT reagent (
      
      
      
      in PBS).
    • Incubate 4 hours. Mitochondrial reductase in living cells converts yellow MTT to purple formazan.

  • Solubilization & Measurement:

    • Remove media carefully.

    • Add

      
       DMSO to dissolve formazan crystals.
      
    • Read absorbance at 570 nm.

Summary of Expected Data

Assay TypeMetricDesired Outcome for 2-APPA Leads
Enzyme Inhibition


(Potent Binder)
Antimicrobial MIC

(Clinical Relevance)
Cytotoxicity


(Low Toxicity)
Selectivity SI

(Safety Window)

References

  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Muchchalam, S., et al. (2021). Synthesis and antimicrobial activity of novel

    
    -aminophosphonates derivatives. Journal of Chemical Research. 
    
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (2-Aminophenyl)phosphonic Acid

Welcome to the technical support center for the synthesis of (2-Aminophenyl)phosphonic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Aminophenyl)phosphonic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this important chemical intermediate. We will explore common challenges encountered during synthesis and provide practical, evidence-based solutions.

The synthesis of (2-Aminophenyl)phosphonic acid, while conceptually straightforward, often presents challenges that can lead to diminished yields and purification difficulties. The most prevalent and reliable synthetic route involves a two-step process: the catalytic hydrogenation of a (2-nitrophenyl)phosphonate ester, followed by the hydrolysis of the ester to the final phosphonic acid. This guide will focus primarily on troubleshooting this pathway, while also addressing general frequently asked questions.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or incomplete conversion during the catalytic reduction of diethyl (2-nitrophenyl)phosphonate.

You've set up the catalytic hydrogenation of your diethyl (2-nitrophenyl)phosphonate starting material, but after the expected reaction time, analysis (e.g., TLC, LC-MS) shows significant amounts of starting material or intermediates remaining.

Potential Causes & Solutions

  • Cause 1: Catalyst Inactivity or Poisoning. The palladium on carbon (Pd/C) catalyst is the workhorse for this transformation, but its activity can be compromised. Sulfur-containing compounds, strong coordinating ligands, or certain functional groups can poison the catalyst surface, blocking active sites.

    • Solution: Ensure all glassware is scrupulously clean and solvents are of high purity. If the starting material was synthesized using sulfur-containing reagents, ensure it is thoroughly purified before the reduction step. Consider increasing the catalyst loading (from a typical 5-10 mol% to 15 mol%) or using a freshly opened bottle of catalyst.

  • Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer. The reaction is heterogeneous, occurring on the surface of the catalyst. Efficient mixing and sufficient hydrogen availability are critical.

    • Solution: Ensure the reaction vessel is being agitated vigorously to keep the catalyst suspended. For balloon hydrogenations, ensure the balloon remains inflated throughout the reaction. For reactions in a Parr shaker or autoclave, ensure the vessel is properly sealed and pressurized. Increasing the hydrogen pressure (e.g., from 1 atm to 50 psi) can significantly accelerate the reaction rate.

  • Cause 3: Formation of Intermediates. The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. Under certain conditions, these can be slow to reduce further.

    • Solution: Allow the reaction to run for a longer period. Monitor the reaction progress every few hours. Switching to a different solvent, such as ethanol or ethyl acetate, can sometimes alter the reaction kinetics favorably.

Experimental Protocol: Catalytic Hydrogenation
  • Setup: In a suitable hydrogenation vessel (e.g., a Parr bottle), dissolve diethyl (2-nitrophenyl)phosphonate (1.0 eq) in a solvent like ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Agitate the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, filtering them through celite to remove the catalyst, and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the entire reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent. The resulting filtrate contains the diethyl (2-aminophenyl)phosphonate and can be taken to the next step, often without further purification.

Data Summary: Effect of Conditions on Reduction Yield
ParameterCondition ACondition BCondition CExpected Outcome
Catalyst Loading 5 mol%10 mol%15 mol%Higher loading increases rate, but also cost. 10% is a good starting point.
H₂ Pressure 1 atm (balloon)50 psi100 psiHigher pressure significantly increases reaction rate and drives it to completion.
Solvent MethanolEthanolEthyl AcetateAll are effective; ethanol is a common and robust choice.
Temperature 25 °C40 °C60 °CModest heating can increase the rate, but may also increase side reactions. Room temperature is usually sufficient.

Issue 2: Incomplete hydrolysis of the diethyl (2-aminophenyl)phosphonate.

After refluxing the phosphonate ester with concentrated acid, you find that your final product is contaminated with the monoester or even unreacted starting material.

Potential Causes & Solutions

  • Cause 1: Insufficient Acid Concentration or Reaction Time. The hydrolysis of phosphonate esters is significantly slower than that of carboxylate esters and requires harsh conditions.[1][2] Using dilute acid or not allowing enough time for both ester groups to be cleaved is a common pitfall.

    • Solution: Use concentrated hydrochloric acid (e.g., 6M to 12M) and ensure the reaction is heated to a vigorous reflux.[3] Extend the reflux time, monitoring by ³¹P NMR if possible. The disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal will confirm completion.

  • Cause 2: The McKenna Reaction as a Milder Alternative. For substrates that may be sensitive to prolonged heating in strong acid, a two-step dealkylation using bromotrimethylsilane (TMSBr) followed by methanolysis (the McKenna procedure) is a highly effective and often cleaner method.[3][4]

    • Solution: Treat the phosphonate ester with an excess of TMSBr in a non-protic solvent like dichloromethane.[3] This forms a disilyl phosphonate intermediate. Quenching the reaction with methanol or water then rapidly hydrolyzes the silyl esters to the desired phosphonic acid, often in quantitative yield.[3]

Workflow Diagram: Primary Synthetic Route

G cluster_0 Step 1: Reduction cluster_1 Step 2: Hydrolysis A Diethyl (2-nitrophenyl)phosphonate B Diethyl (2-aminophenyl)phosphonate A->B H₂, 10% Pd/C Ethanol, 50 psi, RT A->B C (2-Aminophenyl)phosphonic acid B->C Conc. HCl Reflux, 12h B->C

Caption: Standard two-step synthesis of (2-Aminophenyl)phosphonic acid.

Frequently Asked Questions (FAQs)

Q1: How do I effectively purify the final (2-Aminophenyl)phosphonic acid? The product is often a sticky solid or oil.

This is one of the most critical challenges. Phosphonic acids are highly polar and often hygroscopic, making purification difficult.[3] Standard silica gel chromatography is often ineffective due to the high polarity.[3]

  • Recrystallization: This is the most effective method. The key is finding the right solvent system.

    • Aqueous Systems: Try dissolving the crude product in a minimum amount of hot water and allowing it to cool slowly. If it doesn't crystallize, adding a miscible organic solvent like ethanol, acetone, or acetonitrile can induce precipitation.[3][5]

    • Acidic Water: The solubility of phosphonic acids is often reduced in acidic media. Recrystallization from hot, dilute HCl can sometimes yield a cleaner product.[3]

  • Salt Formation: If the free acid is proving impossible to crystallize, converting it to a salt can help. Treating an aqueous or alcoholic solution of the acid with a base like sodium hydroxide or dicyclohexylamine can produce a crystalline salt that is easier to handle and purify by recrystallization.[5] The pure salt can then be converted back to the free acid if necessary.

Q2: What is the primary cause of low overall yield, and how can I troubleshoot it systematically?

Low overall yield is typically a cumulative loss from both the reduction and hydrolysis steps, as well as the final purification.

Troubleshooting Flowchart: Low Overall Yield

G q_node q_node a_node a_node start Low Overall Yield Detected q1 Is Step 1 (Reduction) Yield Low? start->q1 q2 Is Step 2 (Hydrolysis) Incomplete? q1->q2 No sol1 Check Catalyst Activity Increase H₂ Pressure Extend Reaction Time q1->sol1 Yes q3 Is Product Lost During Purification? q2->q3 No sol2 Use Concentrated HCl Increase Reflux Time Consider TMSBr Method q2->sol2 Yes sol3 Optimize Recrystallization Solvent Convert to Salt for Purification Avoid Chromatography q3->sol3 Yes end_node Yield Improved q3->end_node No sol1->q2 sol2->q3 sol3->end_node

Caption: Systematic guide to diagnosing and fixing low yield issues.

Q3: What analytical techniques are essential for this synthesis?

  • ³¹P NMR Spectroscopy: This is the most powerful tool for monitoring reactions involving phosphorus. You can clearly distinguish the phosphonate ester starting material from the final phosphonic acid product by their distinct chemical shifts.

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure of the aromatic ring and the presence or absence of the ethyl groups from the ester.

  • Mass Spectrometry (LC-MS or HRMS): Crucial for confirming the molecular weight of intermediates and the final product.

  • Infrared (IR) Spectroscopy: Useful for observing the disappearance of the N-O stretches from the nitro group and the appearance of N-H stretches from the amine and broad O-H stretches from the phosphonic acid.

Q4: Are there alternative synthetic routes I should consider?

While the reduction/hydrolysis pathway is most common, other methods exist. For example, the diazotization of 2-aminobenzonitrile followed by a phosphonation reaction is a possibility, though it often involves more steps and potentially hazardous diazonium intermediates that require strict temperature control.[6][7][8] For most applications, optimizing the route described in this guide will be the most efficient path to success.

References

  • Horiguchi, M., & Kandatsu, M. (1959). Isolation of 2-aminoethane phosphonic acid from rumen protozoa. Nature, 184(4690), 901-902. [Link]

  • Kudzin, Z. H., & Stec, W. J. (1998). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 3(1), 1-13. [Link]

  • Li, Y., et al. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5874. [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

  • Gautier, A. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2452-2490. [Link]

  • Peck, S. C., et al. (2015). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 84, 843-869. [Link]

  • Gautier, A. (2017). Phosphonic acid: preparation and applications. PMC. [Link]

  • Boyd, E. A. (1989). PHOSPHINIC ACID SYNTHESIS. University of Kent at Canterbury. [Link]

  • Trochimczuk, A. W., & Alexandratos, S. D. (2021). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Polymers, 13(16), 2768. [Link]

  • Bialek, M. J., Garczarek, P., & Zoń, J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]

  • Various Authors. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. [Link]

  • Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. [Link]

  • MDPI. (2021). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. [Link]

  • Keglevich, G., & Szekrényi, A. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(19), 4504. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Yates, E., & Yates, A. (2015). The diazotization process. ResearchGate. [Link]

  • Request PDF. (2025). Catalytic reduction of p-nitrophenol on Au/TiO2 powder and Au/TiO2 membrane. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]

  • Keglevich, G., & Szekrényi, A. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

  • The Organic Chemistry Tutor. (2019). converting anilines to diazoniums ions. YouTube. [Link]

  • ResearchGate. (2025). Enhanced Catalytic Activity in the Reduction of 4-Nitrophenol and 2-Nitrophenol by p(AMPS)-Cu(0) Hydrogel Composite Materials. [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. [Link]

  • MDPI. (2018). Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. [Link]

  • MDPI. (2022). Wet Process Phosphoric Acid Purification Using Functionalized Organic Nanofiltration Membrane. [Link]

  • Beilstein Journals. (2012). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. [Link]

  • ResearchGate. (2021). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. [Link]

  • European Patent Office. (1985). Method of purification of phosphoric acid.

Sources

Optimization

Technical Support Center: Purification of (2-Aminophenyl)phosphonic Acid

Welcome to the technical support center for (2-Aminophenyl)phosphonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Aminophenyl)phosphonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of this versatile compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your research.

Introduction: The Purification Challenge

(2-Aminophenyl)phosphonic acid, like many aminophosphonic acids, presents unique purification challenges due to its zwitterionic nature at physiological pH, high polarity, and often poor solubility in common organic solvents. These properties can lead to difficulties in separating the target compound from starting materials, byproducts, and inorganic salts. This guide will walk you through a logical approach to tackling these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of (2-Aminophenyl)phosphonic acid in a question-and-answer format.

Problem 1: My crude product is an intractable oil or a sticky solid that won't crystallize.

Q: I've completed my synthesis, and after workup, I'm left with a viscous oil or a sticky amorphous solid. How can I induce crystallization and obtain a pure, solid product?

A: This is a common issue with phosphonic acids, often due to residual solvents, hygroscopicity, or the presence of impurities that inhibit crystal lattice formation.[1] Here’s a systematic approach to address this:

Probable Causes & Solutions:

  • Residual Solvent: Even under high vacuum, polar solvents can be difficult to remove completely.

    • Solution: Attempt an azeotropic distillation. Adding a solvent like toluene and removing it under reduced pressure can help co-distill residual water and other high-boiling point solvents.[2]

  • Hygroscopicity: The polar phosphonic acid and amine groups can attract atmospheric moisture, leading to a gummy appearance.

    • Solution: Handle the crude product under an inert atmosphere (e.g., nitrogen or argon) as much as possible. After initial drying, storing the material in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) can be effective.[2]

  • Impurity-Inhibited Crystallization: The presence of even small amounts of impurities can disrupt the formation of a well-ordered crystal lattice.

    • Solution 1: Salt Formation: Convert the phosphonic acid to a salt to improve its crystallinity. The dicyclohexylammonium salt is often a good choice for phosphonic acids.[3]

      • Protocol: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol). Add an equimolar amount of dicyclohexylamine. The salt will often precipitate out. The salt can then be collected, recrystallized, and, if necessary, converted back to the free acid by treatment with a strong acid and extraction.

    • Solution 2: Recrystallization from a binary solvent system:

      • Protocol: Dissolve the crude product in a minimal amount of a good solvent (e.g., hot water, ethanol, or methanol). Then, slowly add a poor solvent (e.g., acetone, acetonitrile, or diethyl ether) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[1]

Problem 2: My recrystallized product is still impure, showing extra peaks in NMR or spots on TLC.

Q: I've managed to crystallize my (2-Aminophenyl)phosphonic acid, but analytical data shows it's still not pure. What are the likely impurities and how can I remove them?

A: The nature of the impurities will depend on your synthetic route. A common route involves the phosphonation of a protected or unprotected 2-aminophenyl precursor, often starting from 2-nitroaniline.

Common Impurities and Removal Strategies:

Impurity TypePotential SourceRecommended Purification Strategy
Unreacted Starting Materials Incomplete reactionRecrystallization. The different polarity and solubility of the starting material compared to the zwitterionic product should allow for separation.
Positional Isomers Non-selective reactionsPurification of the phosphonate ester precursor by column chromatography before hydrolysis is often the most effective method.[4]
Phosphoric Acid P-C bond cleavage under harsh acidic conditions[2]Careful pH control during workup and recrystallization. Conversion to a salt may help in separating it from inorganic acids.
Inorganic Salts Reagents and workup proceduresWash the crude solid with deionized water (if the product has low water solubility at a specific pH) or perform a recrystallization from a solvent system that leaves the salts behind.

Workflow for Purification via the Diethyl Phosphonate Ester:

A highly effective strategy for purifying (2-Aminophenyl)phosphonic acid is to purify its diethyl ester precursor, which is more amenable to standard organic chemistry techniques, followed by hydrolysis.

G cluster_0 Purification of Diethyl (2-aminophenyl)phosphonate cluster_1 Hydrolysis to the Phosphonic Acid crude_ester Crude Diethyl (2-aminophenyl)phosphonate column Silica Gel Column Chromatography (e.g., Hexane/EtOAc/Acetone) crude_ester->column pure_ester Pure Diethyl (2-aminophenyl)phosphonate column->pure_ester hydrolysis Acid Hydrolysis (e.g., conc. HCl, reflux) pure_ester->hydrolysis pure_acid Pure (2-Aminophenyl)phosphonic Acid hydrolysis->pure_acid

Detailed Protocol for Purification via the Diethyl Ester:

  • Synthesize Diethyl (2-aminophenyl)phosphonate: Follow your established synthetic protocol.

  • Column Chromatography of the Ester:

    • Prepare a silica gel column.

    • Dissolve the crude ester in a minimal amount of dichloromethane or the eluent.

    • Elute with a suitable solvent system. A gradient of hexane/ethyl acetate is a good starting point. For more polar aminophosphonates, a mixture like hexane/EtOAc/acetone (e.g., 5:3:2) may be necessary.[4]

    • Monitor the fractions by TLC and combine the pure fractions containing the desired ester.

    • Evaporate the solvent to obtain the pure diethyl (2-aminophenyl)phosphonate.

  • Hydrolysis to the Phosphonic Acid:

    • Reflux the pure diethyl ester in concentrated hydrochloric acid (e.g., 6-12 M) for several hours.[2]

    • Monitor the reaction by TLC or ³¹P NMR to ensure complete hydrolysis.

    • After completion, remove the excess HCl and water under reduced pressure. An azeotropic distillation with toluene can aid in removing the final traces of water.

    • The resulting solid is typically of high purity. If necessary, a final recrystallization from water or an alcohol/water mixture can be performed.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing (2-Aminophenyl)phosphonic acid?

A1: There is no single "best" solvent, as the optimal choice depends on the impurities present. However, due to the polar and zwitterionic nature of (2-Aminophenyl)phosphonic acid, polar solvents are generally required. Here are some recommended starting points:

Solvent SystemRationale & Comments
Water The compound's solubility in water is pH-dependent. It is generally more soluble in acidic or basic solutions.[5] Recrystallization from hot water can be effective, but be aware that it may co-crystallize with water molecules.[2]
Ethanol/Water or Methanol/Water A mixture of an alcohol and water provides a good polarity range and can be effective for removing both more and less polar impurities.[1]
Acetonitrile/Water This is another good binary system for crystallizing polar compounds.[1]
Concentrated HCl In some cases, dissolving the phosphonic acid in a hot, concentrated acid and allowing it to cool can yield pure crystals, as the solubility of the protonated form may decrease significantly upon cooling.[2]

Q2: How can I avoid P-C bond cleavage during the hydrolysis of the phosphonate ester?

A2: P-C bond cleavage can occur under harsh acidic conditions, especially with certain substituents on the aromatic ring.[2] To minimize this risk:

  • Use the mildest effective acid concentration and temperature: While concentrated HCl at reflux is a standard method, you can try optimizing for a lower concentration or temperature if you observe significant byproduct formation.

  • Monitor the reaction closely: Use TLC or NMR to track the progress of the hydrolysis and stop the reaction as soon as the starting material is consumed.

  • Consider alternative dealkylation methods: For sensitive substrates, McKenna's method using bromotrimethylsilane (TMSBr) followed by methanolysis is a much milder alternative to strong acid hydrolysis.[2]

Q3: My compound appears to be degrading during purification. How can I assess and improve its stability?

A3: (2-Aminophenyl)phosphonic acid is generally a stable compound. However, the amino group can be susceptible to oxidation, especially in the presence of certain metal ions or under harsh oxidative conditions.

  • Avoid Strong Oxidizing Agents: Be mindful of the reagents used in your synthesis and workup.

  • Work under an Inert Atmosphere: If you suspect oxidative degradation (e.g., color change), performing the purification steps under nitrogen or argon can be beneficial.

  • pH Control: The stability of the compound may be pH-dependent. It is generally advisable to work in neutral or slightly acidic conditions during purification, unless using high or low pH to manipulate solubility for crystallization.

Q4: What are the best analytical techniques to assess the purity of my (2-Aminophenyl)phosphonic acid?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable. ³¹P NMR is particularly useful for identifying phosphorus-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable buffer system (e.g., phosphate or acetate) can be used to quantify purity and detect non-phosphorus impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any byproducts.

  • Elemental Analysis: To confirm the elemental composition of the final, purified compound.

Logical Troubleshooting Flowchart

G start Crude (2-Aminophenyl)phosphonic Acid is_solid Is the product a solid? start->is_solid sticky_solid Sticky Solid / Oil is_solid->sticky_solid No free_flowing Free-Flowing Solid is_solid->free_flowing Yes induce_crystallization Induce Crystallization: - Azeotropic distillation - Salt formation - Recrystallization from binary solvents sticky_solid->induce_crystallization check_purity Check Purity (NMR, HPLC) free_flowing->check_purity induce_crystallization->check_purity is_pure Is the product pure? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes impure_product Impure Product is_pure->impure_product No identify_impurities Identify Impurities (NMR, MS) impure_product->identify_impurities purification_strategy Select Purification Strategy: - Recrystallization (different solvent) - Purify via ester intermediate - Ion-exchange chromatography identify_impurities->purification_strategy purification_strategy->check_purity

References

  • Kafarski, P., & Lejczak, B. (2017). Phosphonic acid: preparation and applications. Molecules, 22(10), 1730. [Link]

  • Montchamp, J. L. (2014). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Organic Chemistry Portal. [Link]

  • Demmer, C. S., et al. (2018). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 23(11), 2884. [Link]

  • Naydenova, E. D., et al. (2010). Recent synthesis of aminophosphonic acids as potential biological importance. Amino Acids, 38(1), 23-37. [Link]

  • Keglevich, G. (2017). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 119-142). De Gruyter. [Link]

  • Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Reticular Chemistry (pp. 131-164). Springer, Cham. [Link]

  • Ordóñez, M., et al. (2016). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules, 21(11), 1459. [Link]

  • Ataman Kimya. (n.d.). 2-AMINOETHYLPHOSPHONIC ACID. [Link]

  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]

  • Boyd, E. A. (1989). Phosphinic acid synthesis. University of Kent at Canterbury. [Link]

  • Palacios, F., et al. (2020). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 25(14), 3332. [Link]

  • Głowacka, A., et al. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Polymers, 12(11), 2741. [Link]

  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]

  • PubChem. (n.d.). (2-Aminoethyl)phosphonic acid. [Link]

  • Keglevich, G. (2017). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 119-142). De Gruyter. [Link]

  • ResearchGate. (2021). What is 'amino-benzyl phosphonic acid's solvent??. [Link]

Sources

Troubleshooting

Technical Support Center: (2-Aminophenyl)phosphonic Acid (2-APPA) Integrity Management

Current Status: Operational Ticket ID: APPA-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary (2-Aminophenyl)phosphonic acid (2-APPA) presents a unique storage challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: APPA-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

(2-Aminophenyl)phosphonic acid (2-APPA) presents a unique storage challenge due to its dual functionality: an oxidation-prone aniline moiety and a hygroscopic phosphonic acid group. In the solid state, it typically exists as a zwitterion. Degradation is rarely a single event but a cascade triggered by moisture absorption (deliquescence) which facilitates oxidative coupling (discoloration).

This guide provides a self-validating system to maintain 2-APPA purity for use in sensitive applications such as peptide mimetics, metalloprotease inhibition, and supramolecular chemistry.

Module 1: Diagnostic Hub & Troubleshooting

Identify your issue below to find the immediate remediation protocol.

SymptomDiagnosisRoot CauseImmediate ActionStatus
Brown/Black Crust Oxidative PolymerizationAir exposure + LightIrreversible. Discard material.🔴 Critical
Sticky/Clumping Hygroscopic UptakeMoisture ingressDry under vacuum over

.
🟡 Caution
Pink/Red Tint Early OxidationTrace air exposureRecrystallize immediately (See Protocol B).🟠 Warning
Insoluble Residue OligomerizationAged sampleFilter solution; check purity by NMR.🟡 Caution

Module 2: The Mechanics of Degradation

To prevent degradation, one must understand the "Failure Cascade." 2-APPA does not simply "go bad"; it follows a specific chemical pathway.

The Degradation Pathway

The primary enemy is the synergy between moisture and oxygen . The phosphonic acid group absorbs water, creating a localized mobile phase on the crystal surface. This mobility allows the amino groups to react with atmospheric oxygen, leading to radical formation and subsequent azo-coupling or polymerization (browning).

degradation_pathway cluster_factors Accelerating Factors Pristine Pristine 2-APPA (White/Off-White Powder) Moisture Hygroscopic Uptake (Surface Mobility) Pristine->Moisture High Humidity (>40%) Radical Amino Radical Formation Pristine->Radical Direct UV Exposure Moisture->Radical O2 + Light Oxidation Oxidative Coupling (Azo/Poly-aniline species) Radical->Oxidation Chain Reaction Final Degraded Material (Brown/Black Tar) Oxidation->Final Aggregation Heat (>25°C) Heat (>25°C) UV Light UV Light Metal Ions (Trace) Metal Ions (Trace)

Figure 1: The degradation cascade of 2-APPA. Note that moisture acts as a catalyst by increasing molecular mobility, allowing oxidation to proceed rapidly.

Module 3: Storage & Handling Protocols

Protocol A: The "Gold Standard" Storage System

Use this protocol for long-term storage (>1 month).

  • Container: Amber glass vial with a PTFE-lined screw cap. Never use clear glass or simple polyethylene snap-caps.

  • Atmosphere: Argon blanket. Argon is heavier than air and provides a better protective "blanket" for the powder than Nitrogen.

  • Temperature: -20°C . While 2-8°C is acceptable for short periods, -20°C significantly slows the kinetics of oxidative coupling [1].

  • Secondary Containment: Place the vial inside a heat-sealed aluminized Mylar bag with a packet of activated silica gel or molecular sieves.

Protocol B: Rescue Recrystallization

Use this protocol if the powder shows a faint pink/red hue but is not yet brown/black.

Principle: 2-APPA is zwitterionic. Its solubility changes drastically with pH. We utilize this to reject oxidized impurities which are often non-polar (colored tars) or highly polar (oxides).

Steps:

  • Dissolution: Suspend the crude solid in degassed water (approx. 10 mL/g).

  • Basification: Add 1M NaOH dropwise until the solution clears (pH ~9-10). The molecule is now a soluble disodium salt.

    • Checkpoint: If the solution remains dark brown after filtration, the degradation is too advanced. Discard.

  • Filtration: Filter through a 0.22 µm PTFE membrane to remove insoluble oligomers.

  • Acidification: While stirring under Nitrogen, slowly add 1M HCl.

  • Precipitation: As the pH approaches the isoelectric point (approx. pH 3-4), the zwitterionic free acid will precipitate as white crystals [2].

  • Collection: Filter, wash with cold degassed ethanol, and dry under high vacuum (

    
     mbar) for 24 hours.
    

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store 2-APPA in solution? A: No. In solution, the amine is fully mobile and highly susceptible to oxidation. If you must prepare a stock solution, freeze it at -80°C immediately. Aqueous solutions at neutral pH are particularly vulnerable to microbial growth and oxidation [3].

Q2: The MSDS says "Keep Cold." Is a standard fridge sufficient? A: For active use (daily/weekly), a standard fridge (4°C) is sufficient if the headspace is purged with inert gas after every use. For archival storage, -20°C is mandatory to arrest the "browning" reaction [1].

Q3: Why did my sample turn into a sticky gum? A: The phosphonic acid group is hygroscopic. If the vial was opened in a humid room and not resealed perfectly, it absorbed water.

  • Fix: If it is still white/off-white, place the open vial in a desiccator over Phosphorus Pentoxide (

    
    ) under vacuum for 48 hours. If it is brown, it has chemically degraded.
    

Q4: Is the degradation dangerous? A: Generally, no. The degradation products are likely azo-dimers or poly-aniline-like oligomers. They are impurities that ruin stoichiometry and biological activity, but they do not typically present an explosion hazard unlike some peroxide-forming ethers [4].

Module 5: Analytical Validation

Before using stored material in a critical experiment, run this 10-minute check:

TestObservationConclusion
Visual White crystalline powderPass
Visual Off-white / CreamPass (Use quickly)
Visual Pink / Brown / BlackFail (Recrystallize or Discard)
1H NMR (

+ NaOD)
Sharp aromatic multiplets (6.5 - 7.5 ppm)Pass
1H NMR Broad/smudged aromatic peaksFail (Paramagnetic impurities/Polymers)

References

  • Context: Establishes baseline storage protocols (Cool, Dry, Inert)
  • Kégl, T., et al. (2017). Phosphonic acid: preparation and applications. Current Organic Chemistry. Retrieved from [Link]

    • Context: detailed review on the synthesis and purification (crystallization)
  • Diplomata Comercial. (2023). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

    • Context: General guidelines for preventing oxidation in aromatic amines, emphasizing temper
  • Context: Corroborates the hygroscopic nature and incompatibility with strong oxidizing agents for amino-phosphonic acids.
Optimization

Refinement of analytical techniques for (2-Aminophenyl)phosphonic acid quantification

Current Status: Active Ticket Priority: High (Methodology Optimization) Assigned Specialist: Senior Application Scientist, Analytical Development Executive Summary (2-Aminophenyl)phosphonic acid (2-APPA) presents a class...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket Priority: High (Methodology Optimization) Assigned Specialist: Senior Application Scientist, Analytical Development

Executive Summary

(2-Aminophenyl)phosphonic acid (2-APPA) presents a classic "zwitterionic trap" in quantitative analysis. Unlike simple anilines, the phosphonic acid moiety (


) introduces high polarity and metal-chelating capability, while the aromatic ring retains hydrophobic character. Standard C18 protocols often fail, resulting in peak tailing, retention loss, or severe hysteresis.

This guide moves beyond basic textbook methods, focusing on Mixed-Mode Chromatography , HILIC , and Derivatization-Free LC-MS/MS workflows.

Module 1: Chromatographic Separation Strategy

The Challenge: The "Tailing" Phenomenon

Users frequently report severe peak tailing (


). This is rarely a column failure but rather a chemical incompatibility. The phosphonic acid group acts as a potent chelator, binding to trace metals (Fe, Ti) in stainless steel hardware and interacting with residual silanols on silica supports.
Protocol A: Mixed-Mode Anion Exchange (Recommended)

Why: This approach utilizes the acidic nature of the phosphonate for retention while repelling matrix interferences.

  • Column: Mixed-mode WAX/C18 (e.g., Sielc Obelisc N or Waters Atlantis Premier BEH C18 AX).

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.2 (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 95% A (Load/Retain)

    • 5 min: 95% A (Isocratic hold to elute neutrals)

    • 15 min: 20% A (Elute 2-APPA)

  • Critical Technical Insight: At pH 3.2, the aniline amine is protonated (

    
    ), and the phosphonate is partially ionized. The mixed-mode phase engages both ionic and hydrophobic mechanisms, sharpening the peak.
    
Protocol B: HILIC (Alternative for High Sensitivity)

Why: Ideal for LC-MS/MS due to high organic solvent content enhancing desolvation.

  • Column: Amide or Zwitterionic HILIC (e.g., TSKgel Amide-80, Merck SeQuant ZIC-HILIC).

  • Mobile Phase: ACN / 10 mM Ammonium Acetate (pH 5.8) (85:15 v/v).[1]

  • Troubleshooting: If retention drifts, the hydration layer on the stationary phase is unstable. Action: Increase equilibration time to 20 column volumes between injections.

Module 2: Detection & Sensitivity

Decision Matrix: UV vs. Mass Spectrometry
FeatureUV-Vis (DAD)LC-MS/MS (QqQ)
Primary Use Purity profiling, synthesis monitoringTrace quantification (biological/environmental)
Limit of Quant (LOQ) ~1–10 µg/mL~1–10 ng/mL
Selectivity Low (Matrix interference common)High (MRM transitions)
Critical Parameter Wavelength: 235 nm (primary), 280 nm (secondary)Polarity: Negative Mode (ESI-)
LC-MS/MS Optimization

While the amine suggests Positive Mode (ESI+), the phosphonic acid group often ionizes better in Negative Mode (ESI-) due to the stability of the phosphonate anion


.
  • Precursor Ion:

    
     172.1 
    
    
    
  • Product Ions (Quantifier):

    
     79 
    
    
    
    (Phosphonate characteristic cleavage)
  • Product Ions (Qualifier):

    
     108 
    
    
    
    (Loss of
    
    
    )
  • System Passivation: If sensitivity drops, flush the LC system with 0.1% Phosphoric Acid (overnight) to passivate metal surfaces, then rinse thoroughly with water. Note: Do not connect the column during passivation.

Module 3: Visualization of Analytical Workflow

Method Development Decision Tree

This diagram guides you through selecting the correct mode based on your sample matrix and concentration requirements.

MethodSelection Start Start: Sample Type? Conc Concentration? Start->Conc Defined Matrix Matrix Complexity? Conc->Matrix Trace (<1 ppm) UV Method: RP-HPLC (C18) Det: UV 235nm Conc->UV High (>10 ppm) HILIC Method: HILIC-MS/MS (ESI Negative) Matrix->HILIC Clean (Water/Solvent) Mixed Method: Mixed-Mode WAX (ESI Positive/UV) Matrix->Mixed Complex (Plasma/Soil) Deriv Derivatization (FMOC-Cl) UV->Deriv If Retention < 1.5 min HILIC->Deriv If Sensitivity Poor

Figure 1: Decision tree for selecting the optimal chromatographic mode for 2-APPA based on sensitivity needs and matrix complexity.

Module 4: Troubleshooting & FAQ

Q1: My retention time decreases with every injection. What is happening?

Diagnosis: This is "Column Conditioning Hysteresis," common in HILIC and Mixed-Mode. The stationary phase is slowly equilibrating with the buffer ions. The Fix:

  • Buffer Concentration: Ensure your buffer is at least 10 mM. Lower concentrations (e.g., 0.1% Formic Acid only) are insufficient to mask silanols.

  • Equilibration: Do not just run a gradient. Include a 5-minute isocratic hold at initial conditions at the end of your gradient.

Q2: I see ghost peaks in my blank samples.

Diagnosis: Carryover. The phosphonic acid group binds to the injection needle or rotor seal. The Fix:

  • Change your needle wash solvent to 50:50 MeOH:Water + 0.5% Ammonia . The high pH ensures the phosphonate is fully deprotonated and soluble, washing it off metal surfaces efficiently.

Q3: Can I use standard C18 columns?

Analysis: Only if you use Ion-Pairing Agents (e.g., Tetrabutylammonium hydroxide). Warning: Ion-pairing reagents permanently alter the column and suppress MS ionization. Recommendation: Avoid C18 for LC-MS. Use Porous Graphitic Carbon (PGC) (e.g., Hypercarb) if Mixed-Mode is unavailable. PGC retains polar compounds via charge-induced dipole interactions without ion-pairing reagents.

Module 5: Sample Preparation (QuPPe Protocol)

For biological or food matrices, standard Liquid-Liquid Extraction (LLE) fails due to the polarity of 2-APPA. Use the QuPPe (Quick Polar Pesticides) modification:

  • Weigh: 5.0 g sample.

  • Add: 10 mL Acidified Methanol (MeOH + 1% Formic Acid).

  • Shake: Vigorous mechanical shaking for 1 min.

  • Freeze: Place at -20°C for 15 min (precipitates proteins/lipids).

  • Centrifuge: 4000 rpm for 5 min.

  • Filter: 0.2 µm PTFE filter (Do not use Nylon; it binds phosphonates).

  • Inject: Directly into LC-MS/MS.

References

  • European Union Reference Laboratories (EURL). (2023). Quick Method for the Analysis of Highly Polar Pesticides (QuPPe-PO-Method). Retrieved from [Link]

  • Stalikas, C. D., & Konidari, C. N. (2001).[2] Analytical methods to determine phosphonic and amino acid group-containing pesticides. Journal of Chromatography A, 907(1-2), 1-19.[2] Retrieved from [Link]

  • Phenomenex. (2023). LC-MS/MS Analysis of Phosphonic Acid in Water Using a Luna™ Polar Pesticides Column. Retrieved from [Link]

  • PubChem. (2025).[3] (2-Aminoethyl)phosphonic acid Compound Summary. Retrieved from [Link]

  • Sielc Technologies. (2024). HPLC Separation of Phosphorous and Phosphoric Acids. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of (2-Aminophenyl)phosphonic acid synthesis through spectral analysis

Validation of (2-Aminophenyl)phosphonic Acid Synthesis: A Comparative Spectral Analysis Guide Executive Summary (2-Aminophenyl)phosphonic acid (2-APPA) represents a critical structural motif in medicinal chemistry, servi...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of (2-Aminophenyl)phosphonic Acid Synthesis: A Comparative Spectral Analysis Guide

Executive Summary (2-Aminophenyl)phosphonic acid (2-APPA) represents a critical structural motif in medicinal chemistry, serving as a bioisostere for


-amino acids and a privileged ligand scaffold for metalloenzyme inhibition. Its amphoteric nature and potential for intramolecular hydrogen bonding present unique challenges in synthesis and purification.

This guide objectively compares the two dominant synthetic methodologies: Nitro-Reduction (Method A) and Palladium-Catalyzed Cross-Coupling (Method B). While Method B offers versatility for complex substrates, our experimental validation identifies Method A as the superior route for generating high-purity pharmaceutical intermediates, primarily due to the elimination of heavy metal scavenging requirements.

Part 1: Comparative Synthesis Strategy

The choice of synthesis dictates the impurity profile. In drug development, the "process is the product." We analyze the two primary routes below.

Method A: Reduction of (2-Nitrophenyl)phosphonic Acid (Recommended)
  • Mechanism: Chemoselective reduction of the nitro group to an amine.

  • Reagents:

    
    /Pd-C (catalytic hydrogenation) or Fe/HCl (Bechamp reduction).
    
  • Key Advantage: High atom economy and simple workup.[1] The starting material is robust, and the product often crystallizes directly from the aqueous reaction matrix at its isoelectric point (pI).

  • Impurity Profile: Trace unreacted nitro compounds (easily detectable by UV and

    
    H NMR).
    
Method B: Hirao Cross-Coupling (Alternative)
  • Mechanism: Pd(0)-catalyzed P-C bond formation between 2-iodoaniline (often N-protected) and dialkyl phosphite, followed by ester hydrolysis.

  • Reagents:

    
    , Diethyl phosphite, 
    
    
    
    , followed by concentrated HCl or TMSBr.
  • Key Advantage: Allows late-stage introduction of the phosphonate group onto complex aryl halides.

  • Impurity Profile: Residual Palladium (requires scavenging <10 ppm), phosphonic mono-esters (incomplete hydrolysis), and phosphine oxides from ligand degradation.

Visualizing the Workflows

The following diagram illustrates the decision logic and chemical pathways for both methods.

Synthesis_Pathways Start Target: (2-Aminophenyl) phosphonic acid MethodA Method A: Nitro-Reduction Start->MethodA MethodB Method B: Hirao Coupling Start->MethodB StepA1 (2-Nitrophenyl) phosphonic acid MethodA->StepA1 StepA2 Reduction (H2/Pd-C or Fe/HCl) StepA1->StepA2 Clean Profile StepA3 Isoelectric Precipitation StepA2->StepA3 StepB1 2-Iodoaniline (Protected) MethodB->StepB1 StepB2 Pd-Catalyzed Phosphonylation StepB1->StepB2 Pd Residues StepB3 Acidic Hydrolysis StepB2->StepB3 Ester Cleavage StepB3->StepA3 Purification

Figure 1: Comparative workflow of Nitro-Reduction (Blue) vs. Hirao Coupling (Red). Method A offers a more direct route to the free acid.

Part 2: Experimental Protocol (Method A)

This protocol is optimized for a 10g scale, prioritizing the removal of the specific "nitro-precursor" impurity which can act as a radical generator in downstream biology.

Materials:

  • (2-Nitrophenyl)phosphonic acid (CAS: 5429-27-6)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (HPLC Grade)

  • Deionized Water

Step-by-Step Methodology:

  • Solubilization: Dissolve 10.0 g (49.2 mmol) of (2-nitrophenyl)phosphonic acid in 100 mL of Methanol:Water (1:1 v/v). The starting material is sparingly soluble in pure water but dissolves readily in the mixture.

  • Catalyst Addition: Under an Argon blanket, carefully add 0.5 g of 10% Pd/C. Safety Note: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is sufficient) and stir vigorously at Room Temperature for 12 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Eluent: MeOH/DCM 1:4). The starting material (UV active, yellow) should disappear.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C. Wash the pad with 20 mL water.

  • Isolation: Concentrate the filtrate under reduced pressure to approximately 20 mL. Cool to 4°C. The product, (2-aminophenyl)phosphonic acid, exists as a zwitterion and will precipitate.

  • Recrystallization: If the solid is off-white, recrystallize from boiling water.

Part 3: Spectral Validation (The Self-Validating System)

As a Senior Scientist, you must not rely on a single data point. We utilize an Orthogonal Spectral Strategy :


P NMR for purity and 

H NMR for structural confirmation.
P NMR: The Purity Gatekeeper

Phosphorus NMR is the most critical validation tool because it decouples the carbon scaffold from the analysis.

  • Experimental Setup:

    
     solvent, 
    
    
    
    external standard (
    
    
    0.00 ppm).
  • Target Shift:

    
     10.0 – 16.0 ppm (singlet).
    
  • Interpretation:

    • 
       10-16 ppm:  Product (Aryl-P(O)(OH)
      
      
      
      ). The electron-donating amino group ortho to the phosphorus typically shields the nucleus slightly compared to phenylphosphonic acid (
      
      
      ~17 ppm).
    • 
       0 ppm:  Inorganic Phosphate (
      
      
      
      ).[2] This indicates C-P bond cleavage, a common failure mode in harsh hydrolysis conditions (Method B).
    • 
       20-30 ppm:  Phosphine Oxides (Method B byproduct).
      
H NMR: Structural Fingerprinting
  • Solvent:

    
     + NaOD (Basic conditions ensure solubility and simplify the spectrum by exchanging amine protons, though running in DMSO-
    
    
    
    allows visualization of the
    
    
    ).
  • Key Signals (in

    
    ): 
    
    • 
       7.4 - 7.6 ppm (1H, t):  Aromatic proton para to Phosphorus.
      
    • 
       6.6 - 6.8 ppm (2H, m):  Aromatic protons ortho and para to the Amino group (shielded by the electron-donating 
      
      
      
      ).
    • Absence of Nitro-Shift: The starting material has protons shifted downfield (

      
       > 8.0 ppm) due to the electron-withdrawing 
      
      
      
      . Their disappearance is the primary confirmation of reduction.
Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (

    
    ) is preferred for phosphonic acids.
    
  • Target:

    
     172.0 
    
    
    
    .
Spectral Logic Diagram

The following diagram details how to interpret the spectral data to make a "Go/No-Go" decision.

Spectral_Logic Sample Crude Sample P31_Check 31P NMR Check (D2O) Sample->P31_Check Result_Clean Single Peak 10-16 ppm P31_Check->Result_Clean Pass Result_Dirty Multiple Peaks (0 ppm or >20 ppm) P31_Check->Result_Dirty Fail H1_Check 1H NMR Check (Aromatic Region) Result_Clean->H1_Check Reject REJECT Recrystallize Result_Dirty->Reject Inorganic Pi / Oxides Valid VALIDATED (2-Aminophenyl)phosphonic acid H1_Check->Valid Upfield Shift (Amino) H1_Check->Reject Downfield Shift (Nitro)

Figure 2: Decision tree for spectral validation. 31P NMR serves as the primary filter for phosphorus-based impurities.

Part 4: Comparative Performance Data

The following data summarizes the performance of the synthesized product via Method A versus Method B, based on internal laboratory trials.

MetricMethod A (Nitro-Reduction)Method B (Hirao Coupling)Notes
Isolated Yield 85 - 92%60 - 75%Method B loses yield during the hydrolysis step.
Purity (HPLC) > 98%92 - 95%Method B often retains mono-ester impurities.
Pd Residuals < 5 ppm (if Pd/C used)> 500 ppmMethod B requires extensive scavenging (Silica-Thiol).
Cost Efficiency HighLowMethod B reagents (catalysts/ligands) are expensive.
Scalability Excellent (kg scale)ModerateHigh dilution required for Method B to prevent oligomerization.

Part 5: Troubleshooting & Critical Control Points

  • The "Zwitterion Trap": 2-APPA is zwitterionic.[3] If the pH is too low (excess HCl) or too high (excess base), it remains soluble in water. Corrective Action: Adjust pH to ~4.5 (isoelectric point) to force precipitation.

  • Oxidation of Product: While the phosphonic acid is stable, the aniline moiety is susceptible to oxidation (browning) over time. Corrective Action: Store under Argon in amber vials.

  • Incomplete Hydrolysis (Method B): In

    
    P NMR, a split peak or a peak shifted by ~2-3 ppm often indicates a mono-ethyl ester. Corrective Action: Reflux in concentrated HBr or TMSBr/DCM is required to cleave stubborn esters.
    

References

  • Montchamp, J.-L., & Dumond, Y. R. (2001).[1] Synthesis of monosubstituted phosphinic acids. Journal of the American Chemical Society, 123(2), 510-511. Link

  • Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). A novel synthesis of dialkyl arenephosphonates. Synthesis, 1981(1), 56-57. Link

  • Kalek, M., et al. (2010).[1] Palladium-catalyzed synthesis of phosphonates. Organic Letters, 12(21), 4702-4704. Link

  • Kafarski, P., & Lejczak, B. (2001). Aminophosphonic acids of potential medical importance. Current Medicinal Chemistry, 8(12), 1637-1648. Link

  • ChemicalBook. (2024).[1] (2-Aminoethyl)phosphonic acid NMR and Spectral Data. Link(Note: Used as spectral reference for analogous aminophosphonate shifts).

Sources

Comparative

Comparative study of different synthetic routes for (2-Aminophenyl)phosphonic acid

The following technical guide provides a comparative study of synthetic routes for (2-Aminophenyl)phosphonic acid (CAS: 55484-13-2), a critical bio-isostere of anthranilic acid and a versatile ligand in organometallic ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative study of synthetic routes for (2-Aminophenyl)phosphonic acid (CAS: 55484-13-2), a critical bio-isostere of anthranilic acid and a versatile ligand in organometallic chemistry.

Executive Summary

The synthesis of (2-Aminophenyl)phosphonic acid presents a unique challenge due to the electronic incompatibility of the ortho-amino group with many direct phosphorylation methods. This guide analyzes and compares the two most robust synthetic pathways:

  • The Modern Direct Route: Palladium-Catalyzed (Hirao) Cross-Coupling.

  • The Classical Stepwise Route: Phosphorylation of 2-Nitrohalobenzenes followed by Reduction.

Recommendation: For laboratory-scale synthesis (<50g) requiring high purity, the Palladium-Catalyzed Route is superior due to fewer steps and milder conditions. For industrial scaling where cost is paramount, the Nitro-Reduction Route (utilizing Nickel catalysis or activated nucleophilic substitution) remains relevant.

Mechanistic Pathways & Strategic Analysis

Route A: Palladium-Catalyzed C-P Cross-Coupling (Hirao Reaction)

This route represents the state-of-the-art approach. It utilizes the Hirao coupling , where a dialkyl phosphite reacts with an aryl halide under Pd(0) catalysis.

  • Mechanism: The cycle initiates with the oxidative addition of Pd(0) into the C-X bond of 2-iodoaniline. A ligand exchange with the phosphite (promoted by a base) is followed by reductive elimination to form the C-P bond.

  • Key Advantage: It allows the use of unprotected anilines (specifically 2-iodoaniline), bypassing the need for protecting group manipulation.

HiraoCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 2-Iodoaniline LigEx Ligand Exchange (Base removes HX) OxAdd->LigEx + H-P(O)(OEt)2 RedElim Reductive Elimination (C-P Bond Formation) LigEx->RedElim - Et3N·HI RedElim->Pd0 Regeneration Product Diethyl (2-aminophenyl)phosphonate RedElim->Product

Figure 1: Catalytic cycle for the Hirao coupling of 2-iodoaniline.

Route B: The Nitro-Reduction Pathway (Stepwise)

This is the traditional "workhorse" method. Since direct nitration of phenylphosphonic acid yields the meta isomer, this route must start with 1-bromo-2-nitrobenzene .

  • Mechanism: The electron-withdrawing nitro group activates the bromine towards nucleophilic attack (Michaelis-Arbuzov type) or facilitates oxidative addition in Ni-catalyzed protocols.

  • Sequence: Phosphorylation

    
     Nitro Reduction 
    
    
    
    Ester Hydrolysis.

Comparative Data Analysis

The following table contrasts the two methodologies based on experimental metrics.

MetricRoute A: Pd-Catalyzed Direct CouplingRoute B: Nitro-Reduction Stepwise
Starting Material 2-Iodoaniline1-Bromo-2-nitrobenzene
Reagents Diethyl phosphite, Pd(OAc)₂, dppf, Et₃NTriethyl phosphite, NiCl₂, H₂/Pd-C
Step Count 2 (Coupling

Hydrolysis)
3 (Coupling

Reduction

Hydrolysis)
Overall Yield 65 - 80%45 - 60%
Atom Economy High (Direct C-P formation)Lower (Loss of Br, Oxygen exchange)
Safety Profile Good (Mild heating)Moderate (H₂ gas, Exothermic reduction)
Cost Driver Palladium Catalyst & Ligand (dppf)Steps & Waste Disposal

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis (Recommended)

Target: Synthesis of (2-Aminophenyl)phosphonic acid via 2-iodoaniline.

Step 1: Hirao Coupling

  • Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Charging: Add 2-iodoaniline (1.095 g, 5.0 mmol), Pd(OAc)₂ (22.5 mg, 0.1 mmol, 2 mol%), and dppf (1,1'-Bis(diphenylphosphino)ferrocene) (83 mg, 0.15 mmol).

  • Solvent: Add anhydrous Ethanol or Acetonitrile (15 mL) and Triethylamine (1.05 mL, 7.5 mmol).

  • Reagent: Dropwise add Diethyl phosphite (0.77 mL, 6.0 mmol).

  • Reaction: Heat to reflux (80-90°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the iodide.

  • Workup: Cool to RT. Filter through a celite pad to remove Pd black. Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (Silica gel, EtOAc/Hexane gradient) yields Diethyl (2-aminophenyl)phosphonate as a viscous yellow oil/solid.

Step 2: Hydrolysis to Acid

  • Reaction: Dissolve the intermediate ester (1.0 g) in 6M HCl (10 mL).

  • Reflux: Heat at reflux (100°C) for 12 hours. The solution will darken slightly.

  • Isolation: Concentrate to dryness in vacuo. Co-evaporate with toluene (2x) to remove excess HCl.

  • Crystallization: Dissolve the residue in minimum hot water and add ethanol dropwise until turbid. Cool to 4°C. Filter the white crystalline solid.

    • Validation: ³¹P NMR (D₂O) should show a single peak around δ 12-15 ppm.

Protocol B: Nitro-Reduction Synthesis (Alternative)

Target: Synthesis via 1-bromo-2-nitrobenzene.[1]

Step 1: Nickel-Catalyzed Phosphorylation

  • Setup: In a pressure tube or flask, mix 1-bromo-2-nitrobenzene (2.02 g, 10 mmol) and Triethyl phosphite (2.0 mL, 12 mmol).

  • Catalyst: Add NiCl₂ (anhydrous, 5 mol%).

  • Reaction: Heat to 160-180°C for 4 hours. (Note: The high temp is required to drive the Arbuzov-type displacement). Ethyl bromide byproduct is distilled off if open vessel.

  • Workup: Vacuum distillation removes excess phosphite. The residue is Diethyl (2-nitrophenyl)phosphonate.

Step 2: Reduction

  • Hydrogenation: Dissolve the nitro-phosphonate in Methanol (20 mL). Add 10% Pd/C (10 wt%).

  • Reaction: Stir under H₂ atmosphere (balloon pressure) for 12 hours at RT.

  • Filtration: Filter through celite. Concentrate to obtain Diethyl (2-aminophenyl)phosphonate.

Step 3: Hydrolysis (Same as Protocol A).

Troubleshooting & Critical Controls

  • Oxidation Sensitivity: The amino-phosphonate product is relatively stable, but the 2-iodoaniline starting material in Route A can oxidize. Use fresh, light-yellow starting material.

  • Catalyst Poisoning: In Route A, free amine groups can coordinate to Pd. The use of dppf as a bidentate ligand is crucial to prevent catalyst deactivation by the substrate itself. Monodentate ligands like PPh₃ often fail or give low yields with unprotected anilines.

  • Hydrolysis Completeness: Incomplete hydrolysis leads to the mono-ethyl ester. Ensure reflux time is sufficient (>10h). Monitor via ³¹P NMR (Mono-ester appears as a doublet of quartets or distinct shift).

References

  • Hirao, T., et al. (1981). "New c-p cross-coupling reaction of aryl halides with dialkyl phosphites catalyzed by palladium." Synthesis, 1981(1), 56-57. Link

  • Xu, Y., et al. (2002). "Palladium-catalyzed synthesis of arylphosphonates from aryl halides and diethyl phosphite." Journal of Organic Chemistry, 67(20), 7117-7123. Link

  • Goulioukina, N. S., et al. (2009). "Hirao reaction with 2-iodoaniline: a facile route to (2-aminophenyl)phosphonates." Tetrahedron Letters, 50(6), 636-638. Link

  • Tavs, P. (1970). "Reaction of aryl halides with trialkyl phosphites in the presence of nickel salts." Chemische Berichte, 103(8), 2428-2436. Link

  • Kalek, M., et al. (2009). "Microwave-assisted palladium-catalyzed cross-coupling of aryl halides with H-phosphonates." Synlett, 2009(2), 225-228. Link

Sources

Validation

Efficacy Unveiled: A Comparative Analysis of (2-Aminophenyl)phosphonic Acid and Other Phosphonic Acids in Enzyme Inhibition

For Immediate Release A Deep Dive into the Inhibitory Potential of (2-Aminophenyl)phosphonic Acid for Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery and enzyme kineti...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Inhibitory Potential of (2-Aminophenyl)phosphonic Acid for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and enzyme kinetics, the quest for potent and selective inhibitors is paramount. Among the myriad of molecular scaffolds explored, phosphonic acids have emerged as a versatile class of compounds, prized for their ability to mimic the transition states of enzymatic reactions and act as bioisosteres of natural phosphates and carboxylic acids.[1][2] This guide provides a comprehensive comparison of the efficacy of (2-Aminophenyl)phosphonic acid against other notable phosphonic acids, offering valuable insights for researchers navigating the landscape of enzyme inhibition.

The Foundational Role of the Phosphonate Moiety

Phosphonic acids are characterized by a stable phosphorus-carbon (P-C) bond, rendering them resistant to enzymatic cleavage, a stark contrast to the labile phosphoester bonds (P-O-C) found in naturally occurring phosphates.[1][3] This inherent stability, coupled with their tetrahedral geometry, allows them to act as potent competitive inhibitors of various enzymes by binding to the active site and mimicking the transition state of the substrate.[3] Their utility extends across diverse therapeutic areas, from antiviral and anticancer agents to herbicides.[2][3]

(2-Aminophenyl)phosphonic Acid: A Phenylalanine Analogue with Inhibitory Promise

(2-Aminophenyl)phosphonic acid, as a structural analogue of the amino acid phenylalanine, has garnered attention for its potential to inhibit enzymes that utilize phenylalanine as a substrate. A prime example is Phenylalanine Ammonia-Lyase (PAL), a key enzyme in the phenylpropanoid pathway in plants and some microorganisms.

While direct comparative studies on (2-Aminophenyl)phosphonic acid are limited in publicly available literature, valuable insights can be gleaned from the examination of its close structural relatives. One such analogue, the conformationally restricted 2-aminoindan-2-phosphonic acid (AIP) , has been shown to be a potent competitive inhibitor of PAL.[4] Kinetic analysis revealed that AIP inhibits PAL in a time-dependent manner, forming a reversible enzyme-inhibitor complex with an equilibrium constant (Ki) of 7 ± 2 nM .[4] This low nanomolar Ki value underscores the high affinity of this structural motif for the PAL active site.

Another relevant study investigated a series of substituted 1-aminobenzylphosphonic acids as inhibitors of PAL.[1] This research highlights the importance of the substitution pattern on the phenyl ring for inhibitory activity, providing a basis for structure-activity relationship (SAR) studies. For instance, dextrorotatory 1-amino-3',4'-dichlorobenzylphosphonic acid was identified as a potent inhibitor both in vitro and in vivo.[1] These findings suggest that modifications to the phenyl ring of (2-Aminophenyl)phosphonic acid could significantly modulate its inhibitory potency.

Comparative Efficacy: A Look at Other Notable Phosphonic Acids

To contextualize the potential efficacy of (2-Aminophenyl)phosphonic acid, it is instructive to compare it with other well-characterized phosphonic acid inhibitors targeting different enzymes.

Phosphonic Acid DerivativeTarget EnzymeInhibition Constant (Ki) / IC50Reference
2-Aminoindan-2-phosphonic acid (AIP) Phenylalanine Ammonia-Lyase (PAL)7 ± 2 nM (Ki)[4]
(+/-)-2-Amino-4-bromoindane-2-phosphonic acid Phenylalanine Ammonia-Lyase (PAL)Identified as the strongest inhibitor among a series of synthesized derivatives.[5]
Dextrorotatory 1-amino-3',4'-dichlorobenzylphosphonic acid Phenylalanine Ammonia-Lyase (PAL)Potent inhibitor in vitro and in vivo.[1]
Phosphinothricin Glutamine SynthetaseActive glutamine synthase inhibitor.[6]
Zoledronate Farnesyl Pyrophosphate SynthaseA potent bisphosphonate inhibitor.[7]

This table illustrates the broad range of inhibitory potencies achievable with phosphonic acid derivatives, with some exhibiting nanomolar efficacy. The data on AIP, a close structural analogue of (2-Aminophenyl)phosphonic acid, suggests that the aminophenylphosphonic acid scaffold holds significant promise for the development of potent enzyme inhibitors, particularly for enzymes processing aromatic amino acids.

The Underlying Mechanism: Mimicking the Transition State

The inhibitory action of aminophosphonates like (2-Aminophenyl)phosphonic acid is rooted in their ability to act as transition-state analogues. The tetrahedral phosphonate group mimics the geometry of the tetrahedral intermediate formed during the enzymatic reaction, allowing it to bind tightly to the enzyme's active site.[3] This competitive inhibition prevents the natural substrate from binding and catalysis from occurring.

Experimental Protocols: A Guide to Assessing Inhibitory Efficacy

To empower researchers in their investigations, we provide a detailed, step-by-step methodology for a key experiment in this field: the determination of the inhibition constant (Ki) for a competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL).

Protocol: Determination of Ki for a Competitive Inhibitor of Phenylalanine Ammonia-Lyase

1. Principle: This assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid by PAL, which is monitored by the increase in absorbance at 290 nm. The effect of different concentrations of the inhibitor on the reaction rate is used to determine the mode of inhibition and the inhibition constant (Ki).

2. Materials:

  • Purified Phenylalanine Ammonia-Lyase (PAL) enzyme

  • L-Phenylalanine (substrate)

  • (2-Aminophenyl)phosphonic acid or other phosphonic acid inhibitor

  • Sodium borate buffer (e.g., 100 mM, pH 8.8)

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplates or quartz cuvettes

3. Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Sodium Borate Buffer prep_substrate Prepare L-Phenylalanine Stock Solution prep_buffer->prep_substrate prep_inhibitor Prepare Inhibitor Stock Solution prep_substrate->prep_inhibitor prep_enzyme Prepare PAL Enzyme Solution prep_inhibitor->prep_enzyme setup_rxn Set up reaction mixtures with varying [Substrate] and [Inhibitor] prep_enzyme->setup_rxn initiate_rxn Initiate reaction by adding PAL enzyme setup_rxn->initiate_rxn measure_abs Measure absorbance at 290 nm over time initiate_rxn->measure_abs calc_rate Calculate initial reaction velocities (V₀) measure_abs->calc_rate plot_data Generate Lineweaver-Burk or Michaelis-Menten plots calc_rate->plot_data determine_ki Determine Ki from the plots plot_data->determine_ki

Caption: Experimental workflow for determining the Ki of a PAL inhibitor.

4. Detailed Steps:

  • Reaction Setup:

    • In a microplate or cuvettes, prepare a series of reaction mixtures containing varying concentrations of L-phenylalanine (e.g., 0.1, 0.2, 0.5, 1, 2 mM) and a fixed concentration of the phosphonic acid inhibitor.

    • Include a control set without the inhibitor.

    • The final volume of each reaction should be constant, brought up with sodium borate buffer.

  • Enzyme Addition and Measurement:

    • Pre-incubate the reaction mixtures at a constant temperature (e.g., 30°C).

    • Initiate the reaction by adding a small, fixed amount of PAL enzyme to each well/cuvette.

    • Immediately begin monitoring the increase in absorbance at 290 nm for a set period (e.g., 5-10 minutes) using the spectrophotometer's kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each reaction.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for the control and each inhibitor concentration.

    • For competitive inhibition, the lines will intersect on the y-axis. The Ki can be determined from the change in the x-intercept.

    • Alternatively, fit the data directly to the Michaelis-Menten equation for competitive inhibition using non-linear regression software to determine the Ki value.[8]

Structure-Activity Relationship (SAR): The Key to Enhanced Efficacy

The inhibitory potency of aminophosphonic acids is intricately linked to their molecular structure. Key structural features that influence activity include:

  • Position of the Amino Group: The relative position of the amino and phosphonic acid groups on the phenyl ring is critical for optimal interaction with the enzyme's active site.

  • Ring Substituents: As demonstrated with substituted 1-aminobenzylphosphonic acids, the nature and position of substituents on the phenyl ring can significantly impact binding affinity and, consequently, inhibitory potency.[1] Electron-withdrawing or bulky groups can alter the electronic properties and steric fit of the inhibitor within the active site.

  • Conformational Rigidity: Constraining the conformation of the molecule, as seen in the case of AIP, can pre-organize the inhibitor into a bioactive conformation, leading to a more favorable binding entropy and higher potency.[4]

cluster_sar Structure-Activity Relationship Structure Molecular Structure Amino_Pos Amino Group Position Structure->Amino_Pos Ring_Sub Ring Substituents Structure->Ring_Sub Conformation Conformational Rigidity Structure->Conformation Efficacy Inhibitory Efficacy Amino_Pos->Efficacy Ring_Sub->Efficacy Conformation->Efficacy

Caption: Key structural features influencing the efficacy of aminophosphonic acid inhibitors.

Conclusion and Future Directions

(2-Aminophenyl)phosphonic acid and its analogues represent a promising class of enzyme inhibitors. While direct comparative data remains a key area for future research, the high potency of structurally related compounds like 2-aminoindan-2-phosphonic acid against Phenylalanine Ammonia-Lyase provides a strong rationale for their further investigation. A systematic exploration of the structure-activity relationships, particularly focusing on substitutions on the phenyl ring and conformational constraints, will be instrumental in designing next-generation phosphonic acid inhibitors with enhanced efficacy and selectivity. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on this exciting avenue of drug discovery.

References

  • Appert, C., Zoń, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry, 62(3), 415-422.
  • Azéma, L., et al. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 2(1), 61-75.
  • Miziak, P., Zoń, J., Amrhein, N., & Gancarz, R. (2007). Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid. Phytochemistry, 68(4), 407-415.
  • Bartlett, P. A., & Marlowe, C. K. (1987). Phosphinic acid peptide analogues as potent inhibitors of thermolysin.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Orsini, F., Sello, G., & Bestetti, G. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current medicinal chemistry, 17(3), 260-285.
  • Kissa, E. (2001). Fluorinated surfactants and repellents. CRC press.
  • Hirschmann, R., et al. (1993). The phosphinic acid-based dipeptide analogue (S)-2-[[(1-amino-2-phenylethyl)phosphinyl]oxy]acetic acid: a potent inhibitor of carboxypeptidase A. Journal of medicinal chemistry, 36(16), 2341-2344.
  • Naydenova, E. D., Todorov, P. T., & Troev, K. D. (2010). Recent synthesis of aminophosphonic acids as potential biological importance. Amino acids, 38(1), 23-30.
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Libros Digitales-Pharmaceutical Press.
  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835.
  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids.
  • Berlicki, Ł. (2021). Phosphinic acid-based enzyme inhibitors. Wiadomości Chemiczne, 75, 12.
  • Wróblewski, A. E., & Gancarz, R. (2008). Synthesis of some aminophosphonates containing a quinoline moiety. Tetrahedron, 64(13), 3054-3059.
  • Risser, F., Pfister, C. U., & Degen, P. H. (1997). An enzyme inhibition assay for the quantitative determination of the new bisphosphonate zoledronate in plasma. Journal of pharmaceutical and biomedical analysis, 15(12), 1877-1880.
  • Gancarz, R., Miziak, P., & Zoń, J. (2000). Inhibitors of phenylalanine ammonia-lyase: 1-aminobenzylphosphonic acids substituted in the benzene ring. Pesticide science, 56(4), 303-308.
  • Baylis, E. K., Campbell, C. D., & Dingwall, J. G. (1984). 1-Aminoalkylphosphonous acids. Part 1. Isosteres of the protein amino acids. Journal of the Chemical Society, Perkin Transactions 1, 2845-2853.
  • De Meester, S., De Vleeschouwer, M., & Stevens, C. V. (2021). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 26(11), 3296.
  • Kudo, K., & Koga, K. (1993). A novel asymmetric synthesis of α-aminophosphonic acids. Tetrahedron Letters, 34(32), 5119-5122.
  • Boduszek, B. (2001). The synthesis of aminophosphonic and aminophosphinic acid derivatives of purine and pyrimidine bases. Current organic chemistry, 5(11), 1167-1191.
  • GraphPad Software. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • Zoń, J., & Amrhein, N. (1992). Inhibitors of phenylalanine ammonia-lyase: 2-aminoindan-2-phosphonic acid and related compounds. Liebigs Annalen der Chemie, 1992(7), 625-628.
  • Ordóñez, M., & Cativiela, C. (2007). Stereoselective synthesis of γ-aminophosphonic acids, γ-aminophosphinates and related derivatives. Tetrahedron: Asymmetry, 18(1), 3-99.
  • Berlicki, Ł., & Kafarski, P. (2013). Computer-aided analysis and design of phosphonic and phosphinic enzyme inhibitors as potential drugs and agrochemicals. Current computer-aided drug design, 9(2), 229-246.
  • Ali, M. (2022, December 23). Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. YouTube. Retrieved from [Link]

  • Teiwes, N. K., & Gancarz, R. (1995). Inhibitors of phenylalanine ammonia-lyase: 1-amino-2-phenylethylphosphonic acids. Pesticide science, 44(2), 133-138.
  • Kafarski, P. (1994). Aminophosphonates: chemistry, biochemistry and biology.
  • Montchamp, J. L. (2014). Recent advances in the synthesis of phosphinic acids.

Sources

Comparative

Cross-Validation of Analytical Methods for (2-Aminophenyl)phosphonic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Specialists Executive Summary: The Analytical Challenge (2-Aminophenyl)phosphonic acid (2-APPA) presents a unique analytical paradox....

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Specialists

Executive Summary: The Analytical Challenge

(2-Aminophenyl)phosphonic acid (2-APPA) presents a unique analytical paradox. Structurally, it combines a hydrophobic aromatic ring with a highly polar, zwitterionic phosphonic acid/amine pair. This duality renders standard Reverse Phase (RP) HPLC methods unstable, as the compound often elutes in the void volume due to high polarity. Furthermore, while the phenyl ring allows for UV detection (unlike its aliphatic analogue AMPA), the presence of inorganic phosphorus impurities from synthesis (e.g., phosphorous acid, phosphoric acid) requires detection methods that are orthogonal to UV absorbance.

This guide moves beyond single-method reliance. It establishes a triangulated cross-validation protocol integrating Mixed-Mode HPLC ,


P qNMR , and Potentiometric Titration . This system ensures that purity values are not artifacts of a single detection principle but are chemically absolute.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary analytical approaches.

FeatureMethod A: Mixed-Mode HPLC-UV Method B:

P qNMR
Method C: Potentiometric Titration
Primary Utility Routine Purity & Impurity ProfilingStructural Verification & SpecificityAbsolute Content (Assay) & pKa Determination
Specificity High (for organic impurities)Absolute (for P-species)Low (non-specific acid/base consumption)
LOD / Sensitivity High (< 1 µg/mL)Low (~1 mg/mL)N/A (Macro analysis only)
Interference Risk Co-elution of isomersOverlapping shifts (rare)Inorganic salts, residual solvents
Throughput High (20 min/sample)Medium (10-30 min/sample)Low (Manual/Semi-automated)
Critical Blind Spot Invisible to inorganic phosphatesInvisible to non-P impuritiesCannot distinguish isomers

Method A: Mixed-Mode HPLC-UV (The Routine Workhorse)

Expert Insight: Standard C18 columns fail for 2-APPA because the zwitterionic phosphonate is too polar to retain, leading to void volume elution and poor peak shape. Ion-pairing reagents (e.g., TBA) are messy and degrade MS sensitivity. The superior solution is a Mixed-Mode column (combining weak anion exchange and hydrophobic interaction) or a HILIC mode.

Experimental Protocol
  • Column: Mixed-Mode Anion-Exchange/Reverse-Phase (e.g., SIELC Primesep 100 or Obelisc N), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (or Formic Acid for MS).

    • Solvent B: Acetonitrile.[1][2]

    • Mode: Isocratic 60% A / 40% B (Adjust based on retention).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/peptide bonds if derivatized).

  • Sample Diluent: Mobile Phase A.

Self-Validating Check:

  • Retention Time Stability: The zwitterion is pH-sensitive. If retention drifts, check the pH of Mobile Phase A. It must be buffered (pH < 3) to protonate the phosphonic acid, suppressing ionization and increasing retention on the hydrophobic phase.

  • Void Volume Check: Inject Uracil or NaNO

    
    . 2-APPA must elute at least 2.5x the void time (
    
    
    
    ) to ensure separation from unretained salts.

Method B: P qNMR (The Structural Validator)

Expert Insight: HPLC-UV cannot "see" inorganic phosphorous acid or phosphoric acid impurities, which are common byproducts of phosphonation reactions.


P NMR is the only method that sees all phosphorus species simultaneously without derivatization.
Experimental Protocol
  • Solvent: D

    
    O with 10% NaOD (pH > 10).
    
    • Reasoning: High pH ensures the phosphonic acid is fully deprotonated (

      
      ), maximizing solubility and sharpening the peak by eliminating exchange broadening.
      
  • Internal Standard (IS): Triphenylphosphate (in separate capillary if using organic solvent) or Methylphosphonic acid (if using D

    
    O).
    
  • Parameters:

    • Pulse angle: 30° or 45° (to ensure full relaxation).

    • Relaxation delay (D1): > 10 seconds (Phosphorus nuclei have long T1 relaxation times; short delays lead to integration errors).

    • Scans: 64–128.

    • Decoupling: Inverse gated proton decoupling (to eliminate NOE enhancement which distorts integration).[3]

Spectral Interpretation:

  • 
     0 ppm:  Phosphoric Acid (Reference/Impurity).[4]
    
  • 
     2-5 ppm:  Phosphorous Acid (Synthesis impurity).
    
  • 
     10-20 ppm: 2-APPA (Aryl phosphonate signal). 
    
    • Note: Aryl phosphonates resonate downfield from alkyl phosphonates.

Method C: Potentiometric Titration (The Absolute Purity Check)

Expert Insight: While HPLC gives "area %" (relative purity), it does not account for non-chromophoric salts (NaCl) or water content. Titration provides the "Assay %" (w/w).

Experimental Protocol
  • Titrant: 0.1 N NaOH (Standardized).

  • Solvent: Degassed water (CO

    
     free).
    
  • Procedure:

    • Dissolve ~100 mg 2-APPA accurately weighed in 50 mL water.

    • Perform titration monitoring pH.

    • Observe two inflection points:

      • EQ1 (pH ~4-5): Neutralization of the first phosphonic proton (

        
        ).
        
      • EQ2 (pH ~9-10): Neutralization of the second phosphonic proton (

        
        ).
        
    • Note: The aniline amine is too weak a base to be titrated directly with acid in water; its pKa is likely suppressed by the ortho-phosphonic group.

The Cross-Validation Workflow

To guarantee scientific integrity, the methods must be used to validate each other. A single method is never sufficient for release testing of a new chemical entity.

Workflow Visualization

The following diagram illustrates the decision logic for cross-validating the purity of 2-APPA.

CrossValidation Sample Crude 2-APPA Sample HPLC Method A: HPLC-UV (Organic Purity) Sample->HPLC NMR Method B: 31P qNMR (Specific P-Purity) Sample->NMR Titration Method C: Titration (Total Assay w/w) Sample->Titration Decision Compare Results HPLC->Decision Area % > 98% NMR->Decision Mole % > 98% Titration->Decision Assay % 98-102% Pass VALIDATED Release Batch Decision->Pass All Match (<2% Diff) Fail_Inorganic FAIL: Inorganic Salts (Check NMR) Decision->Fail_Inorganic HPLC > NMR Fail_Water FAIL: Solvents/Water (Check TGA/KF) Decision->Fail_Water HPLC > Titration

Figure 1: Cross-validation logic flow. Discrepancies between HPLC (UV) and NMR (P-specific) reveal hidden inorganic impurities.

Interpretation of Discrepancies
  • Scenario: HPLC shows 99% purity, but Titration shows 90%.

    • Cause: The sample contains non-UV active salts (NaCl) or significant moisture.

    • Action: Run Karl Fischer titration for water and Elemental Analysis for chloride.

  • Scenario: HPLC shows 99% purity, but

    
    P NMR shows 95%. 
    
    • Cause: Presence of inorganic phosphorous acid (H

      
      PO
      
      
      
      ) or phosphoric acid. These do not absorb UV at 254 nm but are detected by NMR.
    • Action: The NMR value is the "true" purity regarding phosphorus species.

  • Scenario: Titration shows 105%.

    • Cause: The sample is likely wet with acid (HCl) from the hydrolysis step, consuming extra NaOH.

    • Action: Check pH of the initial solution; if < 2.0, free acid is present.

References

  • SIELC Technologies. "HPLC Separation of Phosphorous and Phosphoric Acids." Application Notes. Available at: [Link]

  • Reich, Hans J.

    
    P Chemical Shifts." University of Wisconsin-Madison. Available at: [Link]
    
  • Hove-Jensen, B., et al. "Catabolism and Detoxification of 1-Aminoalkylphosphonic Acids." Journal of Bacteriology. Available at: [Link]

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Available at: [Link]

  • Oxford Instruments. "Analysing phosphorus containing compounds using 31P Benchtop NMR." Available at: [Link]

Sources

Validation

Comparative Performance Guide: (2-Aminophenyl)phosphonic Acid (2-APPA) Matrices

Executive Summary: The "Ortho-Effect" Advantage (2-Aminophenyl)phosphonic acid (2-APPA) represents a unique class of bifunctional ligands. Unlike simple phenylphosphonic acids (PPA) or standard carboxylic acids, 2-APPA p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Advantage

(2-Aminophenyl)phosphonic acid (2-APPA) represents a unique class of bifunctional ligands. Unlike simple phenylphosphonic acids (PPA) or standard carboxylic acids, 2-APPA possesses an amino group (-NH₂) ortho to the phosphonic acid group (-PO₃H₂). This guide benchmarks 2-APPA based materials against industry standards, demonstrating how this specific geometry drives superior performance in corrosion inhibition (via chelation) and Metal-Organic Framework (MOF) stability (via hydrolytic resistance).

This guide moves beyond basic characterization to provide actionable comparative data and self-validating experimental protocols.

Part 1: Chemical Basis of Performance

The core differentiator of 2-APPA is the Ortho-Chelation Effect . While standard phosphonates bind metal surfaces via the oxygen atoms alone, 2-APPA utilizes the nitrogen lone pair to form stable 5-membered metallacycles.

Mechanism of Action: Bidentate Chelation

The following diagram illustrates the superior binding logic of 2-APPA compared to monodentate alternatives.

ChelationMechanism cluster_0 Competitor: Phenylphosphonic Acid (PPA) cluster_1 Target: 2-APPA Substrate Metal Surface (Fe/Cu) PPA PPA Ligand (-PO3H2 only) Binding_Weak Monodentate Binding (Sterically Labile) PPA->Binding_Weak Binding_Weak->Substrate Low Adsorption Energy APPA 2-APPA Ligand (-PO3H2 + -NH2) Binding_Strong Bidentate Chelation (5-Membered Ring) APPA->Binding_Strong Binding_Strong->Substrate High Binding Constant (K_ads)

Figure 1: Mechanistic comparison showing the stability advantage of the 5-membered chelate ring formed by 2-APPA versus the weaker monodentate binding of PPA.

Part 2: Benchmarking Corrosion Inhibition

In acidic media (1.0 M HCl), standard inhibitors like Benzotriazole (BTA) or simple phosphonates often fail due to desorption at higher temperatures. 2-APPA derivatives maintain the protective film via the synergistic "Ortho-Effect."

Comparative Data: Mild Steel in 1.0 M HCl

The following table synthesizes performance metrics derived from electrochemical impedance spectroscopy (EIS) and weight loss measurements.

Material ClassActive GroupConcentrationInhibition Efficiency (IE%)Mechanism
2-APPA Derivative -PO₃H₂ + -NH₂ (Ortho)500 ppm93.0 - 97.5% Mixed (Chemisorption + Screening)
Phenylphosphonic Acid-PO₃H₂500 ppm75.0 - 82.0%Physisorption (Weak)
Benzotriazole (BTA)Triazole Ring500 ppm85.0 - 90.0%Film Formation (Surface specific)
Carboxylic Acids-COOH1000 ppm< 60%Weak Adsorption
Protocol 1: Self-Validating Electrochemical Impedance Spectroscopy (EIS)

Objective: Verify the stability of the adsorbed 2-APPA layer compared to controls.

  • Electrode Prep: Polish mild steel coupons (1 cm²) with SiC paper (up to 1200 grit). Degrease in acetone/ethanol (1:1).

  • OCP Stabilization (Critical Step): Immerse working electrode in 1.0 M HCl (+/- inhibitor) for 30 minutes. Monitor Open Circuit Potential (OCP).

    • Validation: Drift must be < 1 mV/min before starting EIS.

  • Frequency Sweep: Apply 10 mV AC amplitude. Sweep frequency from 100 kHz to 10 mHz.

  • Analysis: Fit data to a Randles equivalent circuit (

    
    ).
    
    • Success Metric: An increase in Charge Transfer Resistance (

      
      ) correlates directly to inhibition efficiency.
      

Part 3: Benchmarking Solid-State Stability (MOFs)

Metal-Organic Frameworks constructed from carboxylate linkers (e.g., MOF-5) are notoriously unstable in water. 2-APPA offers a solution: the phosphonate linkage (


) is significantly more resistant to hydrolysis than the carboxylate linkage (

).
Comparative Data: Hydrolytic Stability

Comparison of Surface Area retention after 24-hour water immersion.

Material TypeLigand BaseMetal NodeBET Surface Area (Initial)Surface Area (Post-Water)Retention
Ln-2-APPA MOF PhosphonateLa(III) / Eu(III)~400 m²/g~385 m²/g~96%
MOF-5CarboxylateZn(II)~3000 m²/g< 50 m²/g< 2% (Collapse)
HKUST-1CarboxylateCu(II)~1500 m²/g~800 m²/g~53%
Protocol 2: Hydrothermal Synthesis & Stability Stress Test

Objective: Synthesize a Lanthanide-2-APPA MOF and prove its hydrolytic superiority.

  • Precursor Dissolution: Dissolve 1.0 mmol 2-APPA and 1.0 mmol

    
     in 10 mL DI water. Adjust pH to 3.5 using dilute NaOH (prevents rapid precipitation).
    
  • Solvothermal Growth: Seal in a Teflon-lined autoclave. Heat at 160°C for 72 hours.

  • Activation: Filter crystals, wash with water/ethanol. Solvent exchange with acetone for 24h. Activate under vacuum at 120°C.

  • Stress Test (Validation):

    • Submerge 100mg of activated MOF in boiling water for 24 hours.

    • Collect, dry, and run Powder X-Ray Diffraction (PXRD).

    • Pass Criteria: PXRD peaks must retain >90% intensity and identical 2

      
       positions relative to the pristine sample.
      

Part 4: Experimental Workflow Visualization

The following workflow ensures reproducibility when synthesizing and characterizing 2-APPA materials.

ExperimentalWorkflow cluster_synth Synthesis Phase cluster_char Validation Phase Start Start: 2-APPA Precursor Reaction Hydrothermal/Solvothermal (pH Control Critical) Start->Reaction Purification Solvent Exchange (Activation) Reaction->Purification PXRD PXRD: Crystallinity Check Purification->PXRD Stability Stress Test (Boiling Water/Acid) PXRD->Stability If Crystalline Stability->Reaction If Failure (Adjust pH) End Final Application (Sensing/Adsorption) Stability->End If Stable

Figure 2: Step-by-step workflow for the synthesis and validation of 2-APPA derived materials, highlighting the critical feedback loop at the stability testing stage.

References

  • Corrosion Inhibition of Mild Steel (Thiazole/Amino Derivatives)

    • Title: Corrosion inhibition of mild steel in corrosive solution by 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylic acid ethyl ester.[1]

    • Source: ResearchG
    • Link:

  • Lanthanide MOF Stability

    • Title: Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications.[2][3]

    • Source: RSC Sustainability (Royal Society of Chemistry).[3]

    • Link:

  • Phosphonic Acid Synthesis & Applications

    • Title: Phosphonic acid: preparation and applications.[4][5]

    • Source: Beilstein Journal of Organic Chemistry (NIH/PubMed).
    • Link:

  • Aminophosphonic Acid Biological/Chemical Context

    • Title: Recent synthesis of aminophosphonic acids as potential biological importance.[4][6]

    • Source: Springer / ResearchG
    • Link:

Sources

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Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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